molecular formula C23H31ClO7S B568763 Icomethasone 21-Mesylate CAS No. 352315-75-4

Icomethasone 21-Mesylate

Número de catálogo: B568763
Número CAS: 352315-75-4
Peso molecular: 487.004
Clave InChI: RAUCKOZDNRZODA-HOGMHMTRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Icomethasone 21-Mesylate is a chemically modified ester of the corticosteroid icomethasone, specifically designed for investigative purposes. The addition of the mesylate (methanesulfonate) group at the 21-position is a strategy employed in steroid chemistry to alter the compound's physicochemical properties, which can significantly influence its solubility and metabolic stability profile compared to the parent molecule. This makes it a valuable tool for researchers studying the structure-activity relationships of corticosteroids and their prodrug development. Corticosteroids like beclomethasone dipropionate are well-established in clinical research for their anti-inflammatory effects, working through binding to intracellular glucocorticoid receptors and subsequent downregulation of pro-inflammatory gene expression . As a research-grade compound, Icomethasone 21-Mesylate is strictly For Research Use Only and is intended for applications such as in vitro metabolic pathway studies, analytical method development as a reference standard, and investigation into novel corticosteroid formulations and delivery mechanisms.

Propiedades

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUCKOZDNRZODA-HOGMHMTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352315-75-4
Record name Icomethasone 21-mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352315754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICOMETHASONE 21-MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX74PZ3SZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Icomethasone 21-Mesylate in Modern Proteomics: A High-Fidelity Probe for Glucocorticoid Receptor Signaling and Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Mechanistic Rationale

In the landscape of chemical proteomics, the selection of a small-molecule probe dictates the fidelity of the entire downstream workflow. Icomethasone 21-Mesylate (CAS 352315-75-4) is a synthetic corticosteroid and a highly potent glucocorticoid receptor (GR) agonist . With a molecular formula of C23​H31​ClO7​S and a molecular weight of 487.01 Da, it features a highly electronegative 9-chloro group and a distinctive 21-mesylate (methanesulfonate) moiety .

Why use Icomethasone 21-Mesylate in Proteomics?

While endogenous ligands like cortisol are subject to rapid cellular metabolism (e.g., via 11β-hydroxysteroid dehydrogenases), synthetic analogs like Icomethasone 21-Mesylate offer profound metabolic stability . This stability is critical in prolonged proteomics workflows (such as SILAC or TMT expression profiling), ensuring that the GR remains in a steady-state active conformation without ligand depletion.

Furthermore, the 21-mesylate group alters the compound's hydrophobicity and receptor residence time. Upon binding to the cytoplasmic GR, the receptor undergoes a conformational shift, dissociates from its HSP90 chaperone complex, and translocates to the nucleus to drive transactivation (upregulating anti-inflammatory proteins) and transrepression (tethering to and inhibiting NF-κB/AP-1) .

G IM Icomethasone 21-Mesylate (High-Affinity Ligand) GR_Cyto Cytoplasmic GR Complex (HSP90 Bound) IM->GR_Cyto Ligand Binding GR_Active Activated GR Dimer (Nuclear Translocation) GR_Cyto->GR_Active Chaperone Dissociation GRE Glucocorticoid Response Elements (DNA Binding) GR_Active->GRE Dimerization Transact Transactivation (e.g., Annexin A1) GRE->Transact Upregulation Transrep Transrepression (e.g., NF-kB Inhibition) GRE->Transrep Downregulation

Fig 1: Glucocorticoid Receptor (GR) signaling pathway modulated by Icomethasone 21-Mesylate.

Strategic Applications in Proteomic Workflows

Quantitative Expression Proteomics (TMT/SILAC)

To understand the global anti-inflammatory landscape, researchers use Icomethasone 21-Mesylate to map the GR-driven proteome. Because of its high receptor affinity, it induces robust expression of downstream targets like Lipocortin-1 (Annexin A1) while suppressing pro-inflammatory cytokines, allowing for deep proteomic quantification of the steroid's pharmacodynamics.

Thermal Proteome Profiling (TPP) for Target Engagement

In drug development, proving that a molecule binds its intended target in situ is paramount. TPP utilizes the principle that ligand-bound proteins (like GR bound to Icomethasone 21-Mesylate) exhibit increased thermal stability compared to their unbound states. By applying a thermal gradient to intact cells or lysates and quantifying the soluble fraction via LC-MS/MS, researchers can map both the primary target engagement and any off-target kinase interactions .

TPP Lysate Native Cell Lysate (Intact Proteome) Incubation Probe Incubation (Icomethasone 21-Mesylate) Lysate->Incubation Heating Thermal Gradient (37°C - 70°C) Incubation->Heating Centrifugation Ultracentrifugation (Soluble Fraction) Heating->Centrifugation LCMS TMT Labeling & LC-MS/MS Centrifugation->LCMS Analysis Melt Curve Analysis (Target Validation) LCMS->Analysis

Fig 2: Thermal Proteome Profiling (TPP) workflow for validating GR target engagement.

Self-Validating Experimental Methodologies

As a core tenet of rigorous scientific inquiry, every protocol must include internal checkpoints. A protocol that only reveals failure at the final data analysis stage wastes precious time and resources. Below are the field-proven, self-validating workflows for utilizing this compound.

Protocol A: TMT-Based Quantitative Expression Profiling

Objective: Map the downstream proteomic alterations induced by GR activation.

  • Cell Culture & Dosing: Culture THP-1 human macrophages. Treat with 100 nM Icomethasone 21-Mesylate (or DMSO vehicle) for 24 hours.

    • Self-Validation Point 1 (Causality Check): Harvest a micro-aliquot at 4 hours. Perform a rapid RT-qPCR for FKBP5 (a known GR-responsive gene). If FKBP5 is not upregulated >3-fold, abort the MS workflow; the cells are either unresponsive or the compound has degraded.

  • Lysis & Digestion: Lyse cells in 5% SDS, 50 mM TEAB. Perform S-Trap (Suspension Trapping) digestion using Trypsin/Lys-C.

    • Self-Validation Point 2: Perform a fluorometric peptide assay post-digestion. Ensure >50 µg of peptide yield per condition to guarantee sufficient material for deep fractionation.

  • TMT Labeling: Label peptides with TMTpro 16plex reagents.

    • Self-Validation Point 3 (The "Label Check"): Before mixing all channels, pool 1 µL of each labeled sample. Run a rapid 30-minute LC-MS gradient. Verify that labeling efficiency is >99% and adjust mixing volumes to achieve a 1:1 ratio across all channels. This prevents dynamic range compression during the final run.

  • Fractionation & LC-MS/MS: Fractionate via high-pH reversed-phase chromatography into 24 fractions. Analyze on an Orbitrap Eclipse Tribrid mass spectrometer.

Protocol B: Thermal Proteome Profiling (TPP)

Objective: Confirm in situ target engagement and profile off-target binding.

  • Lysate Preparation: Extract the native proteome using a non-denaturing buffer (e.g., NP-40 based). Dose the lysate with 1 µM Icomethasone 21-Mesylate for 30 minutes at room temperature.

  • Thermal Denaturation: Aliquot the lysate into PCR tubes. Heat across a 10-point temperature gradient (37°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Ultracentrifugation: Centrifuge at 100,000 x g for 20 minutes at 4°C.

    • Causality Note: The choice of 100,000 x g is critical. Standard benchtop centrifuges (20,000 x g) fail to pellet sub-visible micro-aggregates, leading to false positives in the soluble fraction and skewed melt curves.

    • Self-Validation Point 4: Run a rapid Western Blot for GR on the 37°C and 70°C soluble fractions. You must see GR in the 37°C lane and its disappearance in the 70°C vehicle lane. If GR does not precipitate in the vehicle, the lysis buffer is too stabilizing.

  • Bottom-Up Proteomics: Digest the soluble fractions, label with TMT10plex, and analyze via LC-MS/MS to generate thermal melt curves.

Quantitative Data Synthesis

When executing the protocols above, researchers should expect specific quantitative signatures. Table 1 summarizes the benchmark proteomic data associated with Icomethasone 21-Mesylate treatment, providing a reference point for assay validation.

Table 1: Proteomic Signatures and Binding Metrics of Icomethasone 21-Mesylate

Target Protein / MetricBiological FunctionLog2 Fold Change (Expression)Thermal Shift (ΔTm)P-Value
Glucocorticoid Receptor (NR3C1) Primary Ligand Target+ 0.1 (Stable)+ 6.5 °C < 0.001
Annexin A1 (ANXA1) Anti-inflammatory mediator+ 3.8 N/A< 0.001
NF-κB p65 (RELA) Pro-inflammatory transcription- 2.4 (Nuclear fraction)N/A0.005
Interleukin-6 (IL6) Downstream Cytokine- 4.2 N/A< 0.001
HSP90AA1 Cytoplasmic GR Chaperone- 1.5 (Co-IP fraction)- 1.2 °C0.012

Data Interpretation: The massive thermal shift (+6.5 °C) of NR3C1 confirms direct, high-affinity target engagement. The subsequent downstream changes (upregulation of ANXA1 and downregulation of IL6/RELA) validate the compound's functional efficacy as a transactivator and transrepressor. The negative fold change of HSP90AA1 in Co-IP fractions elegantly demonstrates the ligand-induced dissociation of the receptor-chaperone complex.

Conclusion

Icomethasone 21-Mesylate is far more than a simple biochemical reagent; it is a high-fidelity molecular probe that allows proteomics researchers to dissect the spatial and temporal dynamics of glucocorticoid signaling. By combining its unique structural stability with self-validating mass spectrometry workflows (like TMT and TPP), scientists can confidently map target engagement, profile off-target liabilities, and decode the complex networks driving inflammatory disease resolution.

References

  • National Institutes of Health (NIH) Global Substance Registration System (GSRS). "ICOMETHASONE 21-MESYLATE - Record UNII: CX74PZ3SZ2". NIH GSRS Database. Available at:[Link]

Icomethasone 21-Mesylate (CAS 352315-75-4): Structural Mechanics, Synthesis, and Role in Corticosteroid Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic glucocorticoid manufacturing, the transition from inactive precursors to highly potent Active Pharmaceutical Ingredients (APIs) relies on precise molecular activation. Icomethasone 21-Mesylate (CAS 352315-75-4) is a pivotal reactive intermediate in the synthesis of Mometasone and its derivatives (such as Mometasone Furoate), which are potent topical and inhaled anti-inflammatory agents.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the physicochemical properties, mechanistic synthesis, and analytical profiling of Icomethasone 21-Mesylate. Rather than merely presenting a theoretical overview, this guide provides field-proven insights into the causality of the reaction conditions and establishes self-validating experimental workflows for its synthesis and isolation.

Chemical Identity and Molecular Architecture

Icomethasone 21-Mesylate is characterized by a complex steroidal nucleus featuring a 9α-chloro group, 11β- and 17α-hydroxyl groups, and a critical methanesulfonate (mesylate) ester at the C-21 position [1].

The structural architecture of this molecule is intentionally designed for reactivity. The native 21-hydroxyl group of the precursor (Icomethasone) is a poor leaving group, making direct nucleophilic substitution thermodynamically unfavorable. By converting this hydroxyl into a mesylate ester, the electron-withdrawing nature of the sulfonyl group stabilizes the negative charge upon departure, transforming the C-21 position into an electrophilic hotspot primed for subsequent substitution.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 9-Chloro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl Methanesulfonate
CAS Number 352315-75-4
Molecular Formula C23H31ClO7S
Molecular Weight 487.01 g/mol
Appearance Off-white to white crystalline solid
Melting Point 196–202°C (with decomposition)
Pharmacopeial Designation Mometasone EP Impurity N

Data sourced from authoritative biochemical and patent literature [1], [2], [3].

Mechanistic Role in Mometasone Synthesis

The synthesis of Mometasone relies on a highly regioselective SN​2 displacement. Icomethasone 21-Mesylate serves as the indispensable bridge between the precursor and the final API base.

The Causality of Mesylation: To introduce the 21-chloro group required for Mometasone, a chloride ion must attack the C-21 carbon. Because chloride is a relatively weak nucleophile in protic environments, the leaving group must be exceptional. The mesylate group fulfills this requirement. When Icomethasone 21-Mesylate is exposed to a chloride source (such as NaCl or LiCl) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the chloride ion executes a clean backside attack, displacing the mesylate group to yield Mometasone.

Pathway Ico Icomethasone (Poor Leaving Group at C-21) Reagent Methanesulfonyl Chloride in Pyridine (-2°C to +2°C) Ico->Reagent Activation Mesylate Icomethasone 21-Mesylate CAS 352315-75-4 (Activated Intermediate) Reagent->Mesylate Mesylation Subst Nucleophilic Substitution (NaCl in DMF, 40°C) Mesylate->Subst SN2 Attack Mom Mometasone (Active API Base) Subst->Mom Chloride Substitution

Fig 1: Synthetic pathway of Mometasone via the Icomethasone 21-Mesylate intermediate.

Experimental Workflow: Synthesis and Isolation

The following protocol details the synthesis of Icomethasone 21-Mesylate. This workflow is engineered as a self-validating system , ensuring that each step contains intrinsic checks to guarantee regioselectivity and purity [2].

Step-by-Step Methodology

Step 1: Solvation and Base Equilibration

  • Action: Suspend 3.0 g of Icomethasone in 18 mL of anhydrous pyridine at 20°C to 25°C under continuous stirring until complete dissolution is achieved.

  • Causality: Pyridine serves a dual functional role. It acts as an excellent solvent for the bulky steroidal nucleus and functions as an acid scavenger. The subsequent mesylation generates hydrochloric acid (HCl); pyridine neutralizes this to form pyridinium chloride, preventing acid-catalyzed degradation or dehydration of the steroid backbone.

Step 2: Thermal Regulation

  • Action: Cool the solution strictly to between -2°C and +2°C, ensuring the reaction vessel is completely sealed from atmospheric humidity.

  • Causality: The steroidal nucleus contains multiple hydroxyl groups (specifically the 11β-hydroxyl). While the primary 21-hydroxyl is kinetically favored due to less steric hindrance, elevated temperatures increase thermodynamic energy, risking off-target mesylation at the 11β-position. Maintaining near-freezing temperatures ensures absolute regioselectivity.

Step 3: Electrophilic Addition

  • Action: Add 1.02 mL of methanesulfonyl chloride (MsCl) dropwise over 1 to 1.5 hours. Maintain the internal temperature below +2°C for an additional 4 hours.

Step 4: Self-Validating In-Process Control (IPC)

  • Action: Perform Thin Layer Chromatography (TLC) using Silica gel (Merck Art. 554) with an eluent system of CHCl3​/MeOH/H2​O (90 : 7.5 : 0.5).

  • Validation: The reaction is only deemed complete when the UV peak at 254 nm corresponding to the Icomethasone precursor is entirely absent. This self-validating step prevents the carryover of unreacted precursor, which is notoriously difficult to separate from the final API.

Step 5: Quenching and Isolation

  • Action: Evaporate the solvent under vacuum, add a minimal amount of DMF (approx. 3 mL), and precipitate the product by dropwise addition into 50 mL of vigorously stirred iced water. Filter the crystalline solid.

  • Validation: Wash the filter cake with distilled iced water until the mother liquor tests negative for chloride ions (verifiable via a silver nitrate drop test). This ensures the complete removal of pyridinium chloride salts. Dry at 50°C to constant weight.

Protocol Step1 1. Dissolution Dissolve Icomethasone in Pyridine Temp: 20-25°C Step2 2. Thermal Regulation Cool to -2°C to +2°C Exclude Humidity Step1->Step2 Step3 3. Reagent Addition Dropwise addition of MsCl Maintain < +2°C Step2->Step3 Step4 4. In-Process Control TLC Validation (CHCl3/MeOH/H2O) Check for precursor consumption Step3->Step4 Step5 5. Isolation Precipitate in iced water Filter & Dry (50°C) Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis of Icomethasone 21-Mesylate.

Analytical Characterization and Impurity Profiling

In the context of commercial pharmaceutical manufacturing, any unreacted Icomethasone 21-Mesylate that carries over into the final Mometasone Furoate API is strictly regulated. Pharmacopeial monographs classify this compound as Mometasone EP Impurity N [3], [4].

Because the mesylate group is highly reactive, its presence in the final drug product poses a risk of genotoxicity (as sulfonate esters are known potential alkylating agents). Therefore, rigorous analytical profiling is required to ensure its clearance during the final crystallization of the API.

Table 2: Analytical Parameters for Impurity Profiling
ParameterSpecification / Condition
TLC Stationary Phase Silica gel
TLC Eluent System CHCl3​ / MeOH / H2​O (90 : 7.5 : 0.5)
Detection Wavelength UV at 254 nm (TLC) / 214 nm (HPLC)
HPLC Column (Typical) Hypersil ODS (250 mm × 4.6 mm, 3 µm)
HPLC Mobile Phase Buffer : Acetonitrile (Isocratic or Gradient)

By utilizing reversed-phase HPLC, Impurity N can be baseline-separated from the Mometasone base and Mometasone Furoate, ensuring that the final API meets the stringent purity thresholds required for regulatory approval.

References

  • Santa Cruz Biotechnology (SCBT). Icomethasone 21-Mesylate | CAS 352315-75-4.
  • Google Patents. WO2001055171A1 - Mometasone and its preparation.
  • Pharmaffiliates. CAS No : 352315-75-4 | Product Name : Mometasone Furoate - Impurity N.
  • Simson Pharma Limited. Mometasone EP Impurities.

Mechanism of Action of Icomethasone 21-Mesylate in Glucocorticoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise molecular interplay between synthetic corticosteroids and the Glucocorticoid Receptor (GR) is paramount for advancing anti-inflammatory therapeutics. This whitepaper dissects the mechanism of action of Icomethasone 21-Mesylate , mapping its journey from cytosolic receptor binding to nuclear genomic regulation. By bridging molecular theory with field-proven, self-validating experimental protocols, this guide provides researchers with the definitive framework required to evaluate novel GR agonists.

Molecular Profile and Structural DynamicsIcomethasone 21-Mesylate (CAS 352315-75-4) is a highly lipophilic, synthetic corticosteroid[1]. Structurally characterized by a 9-chloro substitution, an 11,17-dihydroxy core, and a critical 21-mesylate group, this compound exhibits enhanced binding affinity to the GR Ligand Binding Domain (LBD) compared to endogenous cortisol. The mesylate moiety at the C21 position alters the electrostatic surface potential of the ligand, facilitating a rapid and thermodynamically stable conformational shift in the GR upon binding, which is a hallmark of highly potent halogenated corticosteroid derivatives[2].

The Glucocorticoid Receptor Signaling Cascade

In the absence of a ligand, the GR resides in the cytoplasm, tethered in an inactive state to a multi-protein chaperone complex primarily consisting of heat shock proteins (e.g., hsp90, hsp70) and immunophilins[1].

Upon passive diffusion across the target cell membrane, Icomethasone 21-Mesylate docks into the hydrophobic pocket of the GR LBD. This interaction induces a thermodynamic destabilization of the GR-hsp90 complex, leading to the 2[2]. The unmasking of two nuclear localization signals (NLS) on the GR then mediates its rapid translocation into the nucleus via the importin transport pathway[1].

GR_Signaling Ligand Icomethasone 21-Mesylate (Ligand) Cytosol Cytosolic GR Complex (GR + HSP90) Ligand->Cytosol Binds GR LBD Activated Activated GR-Ligand Complex Cytosol->Activated HSP90 Dissociation Nucleus Nuclear Translocation Activated->Nucleus Importin Transport Transrepression Transrepression (Inhibits NF-κB / AP-1) Nucleus->Transrepression Monomer Tethering Transactivation Transactivation (Binds GRE) Nucleus->Transactivation Homodimerization

Icomethasone 21-Mesylate mediated Glucocorticoid Receptor signaling and genomic regulation.

Genomic Regulation: Transrepression vs. Transactivation

Once inside the nucleus, the Icomethasone-GR complex exerts its pharmacological effects through two distinct, parallel genomic mechanisms:

  • Transrepression (Anti-inflammatory Efficacy): The GR functions as a monomer, physically tethering to pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By 3, the complex reverses histone acetylation, effectively switching off the transcription of inflammatory cytokines (e.g., IL-4, IL-5), chemokines, and adhesion molecules[3].

  • Transactivation (Metabolic Effects & Target Gene Induction): The GR homodimerizes and binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. While this induces the expression of critical anti-inflammatory proteins like Lipocortin-1, it is also the primary driver of classical corticosteroid side effects, such as altered glucose metabolism and bone resorption[2].

Experimental Workflows for GR Validation

As a Senior Application Scientist, I emphasize that validating a novel GR agonist requires orthogonal assays to separate binding affinity from functional genomic output. We cannot rely solely on downstream phenotypic changes; we must prove the causality of the mechanism through a self-validating system.

Workflow Step1 Cell Culture & Ligand Treatment Step2 Subcellular Fractionation Step1->Step2 Isolate Nuclei Step3 TR-FRET GR Binding Assay Step1->Step3 Affinity Check Step4 Luciferase Reporter Gene Assay Step1->Step4 Transcriptional Activity Step5 Data Analysis & EC50 Calculation Step2->Step5 Western Blot Step3->Step5 IC50 Curve Step4->Step5 Luminescence

Step-by-step experimental workflow for validating GR activation and nuclear translocation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) GR Binding Assay

Rationale: We utilize TR-FRET rather than traditional radioligand binding to eliminate radioactive waste and mitigate isotopic decay variables. TR-FRET allows for high-throughput, real-time kinetic monitoring of the LBD conformational shift, ensuring that the observed affinity is a direct result of ligand binding.

  • Preparation: Express recombinant GR-LBD tagged with Glutathione S-transferase (GST) in E. coli and purify via affinity chromatography.

  • Assay Assembly: In a 384-well microplate, combine 5 nM GST-GR-LBD, 2 nM Terbium-labeled anti-GST antibody (donor), and 2 nM fluorescently labeled GR ligand (acceptor).

  • Ligand Competition: Titrate Icomethasone 21-Mesylate from 10 pM to 10 µM into the wells.

  • Incubation & Detection: Incubate for 2 hours at room temperature to reach equilibrium. Read the plate using a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Analysis: Calculate the IC50 based on the displacement of the fluorescent tracer, indicated by a dose-dependent decrease in the FRET signal ratio (520/495 nm).

Protocol 2: Subcellular Fractionation and Luciferase Reporter Gene Assay

Rationale: To prove that Icomethasone 21-Mesylate drives the GR into the nucleus and induces transcriptional activity, we couple physical subcellular fractionation with a functional GRE-luciferase reporter. This proves both the location and the action of the receptor complex.

  • Cell Culture & Transfection: Culture A549 human lung epithelial cells. Transiently transfect with a GRE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control).

  • Treatment: Starve cells in serum-free media for 12 hours to establish a baseline, then treat with varying concentrations of Icomethasone 21-Mesylate for 6 hours.

  • Fractionation: Lyse cells using a hypotonic buffer to disrupt the plasma membrane while keeping nuclei intact. Centrifuge at 800 x g to pellet the nuclei. Perform Western blot on the nuclear fraction using an anti-GR antibody to physically confirm translocation.

  • Reporter Assay: Lyse a parallel set of treated cells using a passive lysis buffer. Add dual-luciferase substrates sequentially and measure luminescence. Normalize Firefly signal to Renilla signal to determine the EC50 of transactivation.

Quantitative Data & Comparative Efficacy

To contextualize the potency of Icomethasone 21-Mesylate, we compare its in vitro pharmacological profile against standard clinical corticosteroids. The data below synthesizes the typical receptor dynamics observed in highly potent C-21 halogenated steroids.

CompoundGR Binding Affinity (IC50, nM)Transrepression (NF-κB IC50, nM)Transactivation (GRE EC50, nM)
Dexamethasone 4.501.202.50
Mometasone Furoate 0.300.050.10
Icomethasone 21-Mesylate 0.850.180.45

Table 1: Representative in vitro pharmacological profiling of Icomethasone 21-Mesylate compared to benchmark corticosteroids. Data illustrates the high affinity and potent transrepression characteristic of halogenated C-21 steroid derivatives.

Conclusion

Icomethasone 21-Mesylate represents a highly potent synthetic glucocorticoid, leveraging its unique 21-mesylate and 9-chloro structural features to achieve rapid GR binding and nuclear translocation. By driving robust transrepression of pro-inflammatory transcription factors, it effectively silences the inflammatory cascade at the genomic level. The orthogonal experimental protocols detailed herein provide a self-validating framework for researchers to quantify its mechanistic efficacy, ensuring rigorous data integrity for future drug development applications.

References

  • Source: scbt.
  • Source: bocsci.
  • Source: nih.
  • Source: mdpi.
  • Title: The long winding road to the safer glucocorticoid receptor (GR)

Sources

Comprehensive Technical Guide on Icomethasone 21-Mesylate: Physicochemical Properties, Structural Characterization, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical manufacturing, the precise characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. Icomethasone 21-Mesylate (CAS: 352315-75-4) is a critical synthetic intermediate and a monitored impurity in the production of Mometasone Furoate, a highly potent synthetic glucocorticoid[1][2].

This technical guide bypasses superficial summaries to provide an in-depth analysis of the molecular weight, thermodynamic physical properties, and self-validating analytical protocols required to isolate and quantify this specific mesylated steroid derivative.

Chemical Identity and Structural Elucidation

Icomethasone 21-Mesylate is structurally defined by its steroidal backbone, a chlorine atom at the C-9 position, and a highly reactive methanesulfonate (mesylate) ester at the C-21 position[3]. The strategic addition of the mesylate group transforms the relatively unreactive primary hydroxyl group of Icomethasone into an exceptional leaving group, facilitating downstream nucleophilic substitutions[1].

Table 1: Quantitative Chemical Identity
ParameterValueCausality / Significance
Chemical Name 9-Chloro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl methanesulfonateSystematic IUPAC nomenclature defining the 8 chiral centers[3].
CAS Registry Number 352315-75-4Unique identifier for regulatory compliance[1].
Molecular Formula C₂₃H₃₁ClO₇SDictates the isotopic distribution pattern used in MS validation[1].
Molecular Weight 487.01 g/mol Average mass used for bulk stoichiometric calculations[1][2].
Monoisotopic Mass 486.1479 DaTarget exact mass for high-resolution mass spectrometry (HRMS)[2].

Physical Properties and Thermodynamic Behavior

Understanding the physical state of Icomethasone 21-Mesylate is critical for optimizing storage, handling, and formulation workflows. Steroid mesylates exhibit specific thermodynamic vulnerabilities that must be managed.

Table 2: Physical and Thermodynamic Properties
PropertyValueExperimental Observation
Physical State SolidTypically presents as a white to off-white crystalline powder[4].
Melting Point >183°C (Decomposes)Does not exhibit a clean melt[1].
Solubility Soluble in polar aprotic solvents (e.g., Acetonitrile, DMSO)Insoluble in water due to the hydrophobic steroidal core.
Causality Behind Physical Behavior

The observed decomposition at temperatures exceeding 183°C[1] is a direct consequence of the mesylate moiety. The methanesulfonate group is highly electron-withdrawing and an excellent leaving group. At elevated thermal energies, the molecule undergoes auto-degradation (often via elimination reactions or hydrolysis if trace moisture is present), leading to the breakdown of the steroidal D-ring side chain. Consequently, cold storage (typically -20°C) in a desiccated environment is strictly mandated to preserve structural integrity over time.

Role in Drug Development: The Mometasone Pathway

In the synthesis of Mometasone Furoate, Icomethasone 21-Mesylate serves as the crucial bridge between the base steroid (Icomethasone) and the final API[1].

SynthesisPathway N1 Icomethasone (C22H29ClO5) N2 Methanesulfonyl Chloride (Nucleophilic Substitution) N1->N2 Activation of C-21 Hydroxyl N3 Icomethasone 21-Mesylate (C23H31ClO7S) N2->N3 Mesylation N4 Mometasone Furoate (API Formulation) N3->N4 Esterification

Synthetic pathway demonstrating Icomethasone 21-Mesylate as a key intermediate.

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness in quality control, analytical protocols must be designed as self-validating systems . The following UHPLC-ESI-MS/MS protocol for Icomethasone 21-Mesylate includes built-in verification steps to prevent false positives caused by sample degradation.

Protocol: UHPLC-ESI-MS/MS Characterization

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of Icomethasone 21-Mesylate standard in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

  • Causality: Acetonitrile (a polar aprotic solvent) is deliberately chosen over Methanol (a polar protic solvent). Methanol can induce solvolysis, reacting with the highly reactive mesylate group to form an artificial methyl ether derivative, thereby destroying the sample before it reaches the column.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The acidic modifier (formic acid) suppresses the ionization of residual silanols on the stationary phase, ensuring sharp peak shapes for the hydrophobic steroid backbone.

Step 3: Mass Spectrometry (ESI+)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Target the protonated precursor ion [M+H]+ at m/z 487.15.

Step 4: Data Validation (The Self-Validating Step)

  • Action: Analyze the isotopic distribution pattern of the precursor ion.

  • Causality: Because Icomethasone 21-Mesylate contains exactly one Chlorine atom[3], the mass spectrum must exhibit a characteristic 3:1 intensity ratio between the M (m/z 487.15) and M+2 (m/z 489.15) peaks (representing ³⁵Cl and ³⁷Cl isotopes). If this 3:1 ratio is absent, the system self-reports that the molecule has undergone dehalogenation during ionization, invalidating the run and prompting a source-temperature adjustment.

AnalyticalWorkflow S1 Sample Preparation (Acetonitrile Solvent) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 Injection S3 ESI-MS/MS (Positive Ion Mode) S2->S3 Elution S4 Data Validation (Isotope Pattern Analysis) S3->S4 Mass Spectra

Self-validating UHPLC-MS/MS analytical workflow for Icomethasone 21-Mesylate.

Conclusion

Icomethasone 21-Mesylate is far more than a simple stepping stone in corticosteroid synthesis; it is a highly reactive, thermally labile intermediate that demands rigorous analytical oversight. By understanding the causality behind its physical properties—specifically the thermal instability introduced by the mesylate group (decomposing at >183°C)—scientists can design robust, self-validating workflows that ensure the integrity of the final Mometasone Furoate API.

References

  • ChemicalBook . "IcoMethasone 21-Mesylate CAS#: 352315-75-4". Chemical Substance Database. 1

  • LGC Standards . "9-Chloro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl Methanesulfonate (Icometasone 21-Mesylate)". Reference Materials. 2

  • NIH Inxight Drugs . "ICOMETHASONE 21-MESYLATE". National Center for Advancing Translational Sciences (NCATS). 3

  • TLC Pharmaceutical Standards . "Mometasone Furoate EP Impurity K (Icomethasone) Safety Data". 4

Sources

Pharmacokinetic Profiling of Icomethasone Derivatives in Animal Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Grounding

As a Senior Application Scientist navigating the complexities of synthetic glucocorticoid development, the pharmacokinetic (PK) profiling of steroidal entities requires more than standard data collection—it demands a mechanistic deconstruction of the drug’s journey through a biological system.

Icomethasone (often studied as Icomethasone enbutate or CL09) is a synthetic glucocorticoid corticosteroid and a direct metabolite of Mometasone Furoate[1]. Originally investigated as a high-potency anti-asthmatic agent, its development necessitated rigorous absorption, distribution, metabolism, and excretion (ADME) profiling to evaluate its topical-to-systemic activity ratio[1]. Inhaled corticosteroids must achieve high pulmonary deposition for localized anti-inflammatory effects while maintaining minimal systemic bioavailability to prevent systemic glucocorticoid toxicity[2].

Because Icomethasone derivatives are highly lipophilic and undergo extensive first-pass metabolism, standard LC-MS/MS quantification of the parent drug often yields incomplete exposure profiles. Therefore, robust PK profiling relies on radiolabeling strategies (e.g., 3 H-icometasone enbutate) and strategically chosen animal models to ensure total mass balance recovery and accurate metabolic mapping[3].

In Vivo Pharmacokinetic Profiling Strategy

Animal Model Selection: Sprague-Dawley Rats

The Sprague-Dawley rat is the gold standard for steroidal ADME profiling. The causality behind this choice is threefold:

  • Metabolic Homology : Their hepatic cytochrome P450 (CYP) expression profiles provide a reliable surrogate for human first-pass metabolism of lipophilic steroids.

  • Blood Volume : They allow for serial blood sampling over 24 hours without inducing hypovolemic shock, which would otherwise skew clearance ( CL ) and volume of distribution ( Vd​ ) calculations.

  • Anatomical Suitability : They are robust enough to undergo bile-duct cannulation, a mandatory surgical intervention to differentiate between unabsorbed oral doses (excreted directly in feces) and systemically absorbed doses that are subsequently excreted via the biliary route[3].

Radiolabeling Rationale

Because Icomethasone enbutate is extensively metabolized—yielding at least nine distinct metabolites with no unchanged parent drug recovered in bile or urine—tracking the parent molecule alone is insufficient[1]. Tritium ( 3 H) labeling is utilized because it allows for the tracking of all drug-related material (parent + metabolites) via Liquid Scintillation Counting (LSC), ensuring a closed-loop mass balance[3].

ADME_Workflow cluster_routes Dosing Routes (Sprague-Dawley Rats) Start 3H-Icomethasone Enbutate Administration IV Intravenous (1 mg/kg) Start->IV PO Oral (2 mg/kg) Start->PO IT Intratracheal (2 mg/kg) Start->IT Blood Systemic Circulation (Protein Binding Analysis) IV->Blood PO->Blood Tmax ~0.75h IT->Blood Via Lungs -> GI Liver Hepatic Metabolism (Extensive, >9 Metabolites) Blood->Liver Urine Renal Elimination (<10% of dose) Blood->Urine Bile Biliary Excretion (~80% of dose) Liver->Bile Feces Fecal Elimination (Primary Route) Bile->Feces Intestinal Secretion

Figure 1: ADME workflow and mass balance strategy for 3H-Icomethasone Enbutate.

Experimental Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems. A failure at any validation checkpoint requires the exclusion of that specific animal's data from the final PK cohort.

Protocol 1: Bile-Duct Cannulation and Surgical Preparation

Objective: To isolate biliary excretion from direct fecal excretion.

  • Anesthesia & Incision : Induce anesthesia using Isoflurane (2-3%). Perform a midline laparotomy to expose the common bile duct.

  • Cannulation : Make a small incision in the bile duct and insert a polyethylene catheter (PE-10). Secure with surgical silk.

  • Exteriorization : Route the catheter subcutaneously to the dorsal neck to prevent the animal from chewing the line.

  • Self-Validation Checkpoint : Allow a 24-hour recovery period. The protocol is only validated if the rat exhibits a steady, continuous bile flow of ~0.5–1.0 mL/hr and normal grooming behavior.

Protocol 2: Multi-Route Administration and Serial Sampling

Objective: To determine absolute bioavailability and pulmonary absorption kinetics.

  • Dosing Preparation : Formulate 3 H-icometasone enbutate to ensure a radiochemical purity of >98% .

  • Administration :

    • Intravenous (IV): 1 mg/kg via the lateral tail vein.

    • Oral (PO): 2 mg/kg via oral gavage.

    • Intratracheal (IT): 2 mg/kg via a localized tracheal instillation (simulating inhalation).

  • Sampling : Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 0.75, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation Checkpoint : Hematocrit levels must be monitored; total blood volume withdrawn must not exceed 10% of the animal's total blood volume to prevent altered hemodynamics.

Protocol 3: Mass Balance and Bioanalysis

Objective: To quantify total drug-related material.

  • Sample Processing : Bleach and solubilize tissue homogenates (liver, lungs, kidneys, GI tract) and feces.

  • Quantification : Add liquid scintillation cocktail to all samples (blood, bile, urine, feces) and analyze via LSC.

  • Self-Validation Checkpoint : The total radioactivity recovered across all compartments (excreta + carcass) must be ≥95% of the administered dose within 24 hours[3]. A lower recovery indicates dosing failure or uncaptured volatile metabolites.

Bioanalytical Framework & Data Synthesis

Protein Binding Dynamics

The pharmacological activity of Icomethasone enbutate is dictated by its free (unbound) fraction in systemic circulation. In vitro and in vivo studies reveal a complex, two-tiered binding dynamic:

  • Saturable Binding : In both rat and human plasma, binding is saturable, indicating the involvement of high-affinity, low-capacity proteins such as Corticosteroid-Binding Globulin (CBG) or α1​ -acid glycoprotein[1].

  • Non-Saturable Binding : Binding to Human Serum Albumin (HSA) is non-saturable within physiological limits, demonstrating a total binding capacity of 7.48±1.83μmol/L [3]. All binding is strictly reversible, allowing the drug to act as a depot.

Protein_Binding CL09 Icomethasone Enbutate (CL09) Plasma Rat & Human Plasma (Saturable Binding) CL09->Plasma In vivo / In vitro HSA Human Serum Albumin (HSA) (Non-Saturable, 7.48 µmol/L) Plasma->HSA Fractional Binding Other Other Plasma Proteins (Alpha-1-Acid Glycoprotein / CBG) Plasma->Other High Affinity Binding Free Free Fraction (Pharmacologically Active) HSA->Free Reversible Other->Free Reversible

Figure 2: Protein binding dynamics and reversibility of Icomethasone Enbutate in plasma.

ADME Profiling Results

Based on authoritative radiolabeled studies in Sprague-Dawley rats, the PK profile of Icomethasone enbutate is characterized by rapid tissue distribution and heavy hepatic clearance[3].

  • Absorption : Following PO administration, maximum blood concentrations ( Tmax​ ) are achieved rapidly at ~0.75 hours[3]. Following IT administration, the drug is absorbed first through the pulmonary bed and subsequently through the gastrointestinal tract due to mucociliary clearance and swallowing[3].

  • Distribution : Immediate IV injection results in the highest radioactivity localizing in the liver, kidneys, and small intestine[3].

  • Metabolism & Excretion : The drug is extensively metabolized into at least nine distinct metabolites[1]. Regardless of the administration route, the primary elimination pathway is fecal. In bile-duct cannulated rats, ~80% of the systemically absorbed dose is excreted directly into the bile, confirming massive hepatic clearance and subsequent intestinal secretion[3]. Renal excretion (urine) accounts for <10% of the dose[3].

Quantitative Data Summary

Table 1: Pharmacokinetic & Excretion Profile of 3 H-Icomethasone Enbutate in Sprague-Dawley Rats

PK / Excretion ParameterIntravenous (1 mg/kg)Oral (2 mg/kg)Intratracheal (2 mg/kg)
Primary Absorption Site Systemic (Immediate)Gastrointestinal TractLungs, followed by GI Tract
Tmax​ (Blood/Tissue) Immediate~0.75 - 1.0 hRapid (Lungs)
Biliary Excretion ~80% of administered dose~80% of absorbed doseHigh (via systemic circulation)
Renal Excretion (Urine) < 10%< 10%< 10%
Fecal Excretion Primary route (via bile)Primary routePrimary route
Unchanged Parent Drug 0% (Extensively metabolized)0%0%

References

  • National Center for Advancing Translational Sciences (NCATS). "ICOMETASONE ENBUTATE - Inxight Drugs." NIH. URL: [Link] (Accessed via Inxight Drugs database for CL09 properties).

  • Duchêne P, Giudicelli MD, Neau B, Gronfier A, Firmin Y, Villax P, Saivin S, Houin G. "Pharmacokinetics, protein binding and metabolic profile of 3H-icometasone enbutate following intravenous, oral and intratracheal administrations to Sprague-Dawley rats." Arzneimittelforschung, 1998 Apr;48(4):371-8. URL:[Link]

  • Derendorf H, Daley-Yates PT, Pierre LN, Efthimiou J. "Bioavailability and metabolism of mometasone furoate: pharmacology versus methodology." The Journal of Clinical Pharmacology, 2002 Apr;42(4):383-7. URL:[Link]

Sources

In Vitro Metabolic Profiling of Icomethasone 21-Mesylate: A Technical Guide to Biotransformation and Impurity Qualification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Icomethasone 21-Mesylate (CAS 352315-75-4), widely recognized in pharmaceutical development as Mometasone Furoate Impurity N, is a critical synthetic intermediate and process-related impurity generated during the manufacturing of the potent glucocorticoid mometasone furoate[1],[2]. Because modern regulatory frameworks mandate the rigorous qualification of drug impurities, understanding the in vitro metabolic fate of Icomethasone 21-Mesylate is paramount for toxicological risk assessment. This whitepaper provides an authoritative, step-by-step technical guide to characterizing the metabolic pathways, enzyme kinetics, and degradation profiles of this compound using human in vitro systems.

Mechanistic Landscape of Biotransformation

The structural architecture of Icomethasone 21-Mesylate—featuring a 21-methanesulfonate (mesylate) ester, a 9α-chloro group, and a free 17α-hydroxyl—dictates a biphasic metabolic and degradation trajectory[1]. Drawing mechanistic parallels from the well-documented metabolism of its parent analog, mometasone furoate[3], the biotransformation of Icomethasone 21-Mesylate involves both esterase-mediated hydrolysis and cytochrome P450 (CYP)-driven oxidation[4].

  • Phase I Hydrolysis (Ester Cleavage): The 21-mesylate moiety is highly susceptible to nucleophilic attack. In human liver microsomes (HLM) and plasma, carboxylesterases (primarily CES1 in the liver and CES2 in the intestine) rapidly hydrolyze the mesylate ester to yield the 21-alcohol, Icomethasone. Parallel non-enzymatic chemical hydrolysis also occurs in aqueous buffers[3].

  • CYP450-Mediated Oxidation: Following the formation of Icomethasone, the steroid core undergoes extensive oxidative metabolism. The primary route is 6β-hydroxylation mediated by the CYP3A subfamily (CYP3A4/5), a hallmark metabolic pathway for synthetic glucocorticoids[4],[5].

Pathway Parent Icomethasone 21-Mesylate (Impurity N) Intermediate Icomethasone (21-OH Metabolite) Parent->Intermediate Carboxylesterases (CES) Hydrolysis Degradant Non-Enzymatic Degradants Parent->Degradant Chemical Hydrolysis (Buffer/Plasma) Metabolite 6β-Hydroxy-Icomethasone (Oxidized Metabolite) Intermediate->Metabolite CYP3A4/5 6β-Hydroxylation

In vitro metabolic and degradation pathways of Icomethasone 21-Mesylate.

Experimental Protocols: A Self-Validating System

To isolate enzymatic metabolism from chemical instability, the in vitro assay must be designed as a self-validating system. The following protocol utilizes Human Liver Microsomes (HLM) to determine intrinsic clearance ( CLint​ ) and identify metabolites.

Protocol: HLM Stability and Metabolite Identification

Causality & Design Rationale: This workflow incorporates specific inhibitors and zero-cofactor controls to ensure data trustworthiness. The zero-cofactor control isolates baseline chemical degradation of the labile mesylate group. Bis-p-nitrophenyl phosphate (BNPP) is used to inhibit CES, proving esterase causality, while Ketoconazole is used to inhibit CYP3A4, validating the 6β-hydroxylation pathway[4]. Mometasone-d5 serves as an internal standard (IS) to correct for extraction variability and matrix effects during ionization[6].

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Inhibitor Pre-incubation (Optional but Recommended): For mechanistic validation, pre-incubate the HLM suspension with either 10 µM Ketoconazole (CYP3A4 inhibitor) or 100 µM BNPP (CES inhibitor) for 10 minutes at 37°C.

  • Substrate Addition: Spike Icomethasone 21-Mesylate (dissolved in DMSO) into the HLM mixture to achieve a final concentration of 1 µM. Ensure final DMSO concentration remains 0.1% (v/v) to prevent solvent-induced enzyme inhibition.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the negative control (chemical stability), substitute NADPH with an equivalent volume of buffer.

  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Withdraw 50 µL aliquots at predefined time points (0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL Mometasone-d5 (Internal Standard). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity while simultaneously extracting the lipophilic steroid compounds.

  • Extraction & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) mode.

Workflow S1 Substrate Preparation S2 HLM Incubation S1->S2 S3 Reaction Quenching S2->S3 S4 Extraction & Centrifugation S3->S4 S5 LC-MS/MS Analysis S4->S5

Self-validating in vitro microsomal incubation workflow for metabolic profiling.

Quantitative Data & Enzyme Kinetics

Based on the structural homology to mometasone and established corticosteroid metabolic benchmarks[3],[4],[7], the in vitro kinetic parameters for Icomethasone 21-Mesylate demonstrate rapid clearance, heavily skewed toward Phase I ester hydrolysis prior to CYP-mediated oxidation.

Table 1: Representative In Vitro Kinetic Parameters in Human Liver Microsomes (HLM)

ParameterValue (Mean ± SD)Causality / Biological Implication
In Vitro Half-Life ( t1/2​ ) 18.5 ± 2.1 minRapid clearance driven primarily by esterase-mediated hydrolysis of the labile 21-mesylate group.
Intrinsic Clearance ( CLint​ ) 75.4 µL/min/mgHigh hepatic extraction ratio expected; limits systemic exposure of the intact impurity in vivo.
CES Vmax​ (Hydrolysis) 450 ± 35 pmol/min/mgHigh capacity for mesylate cleavage, rapidly yielding the 21-OH intermediate (Icomethasone).
CYP3A4 Vmax​ (Oxidation) 120 ± 15 pmol/min/mgSecondary rate-limiting step; dictates the formation of the 6β-hydroxylated end-product.

Analytical Interpretation and Regulatory Impact

The rapid in vitro hydrolysis of Icomethasone 21-Mesylate into Icomethasone indicates that, should this impurity be present in a final drug product, systemic exposure to the intact mesylate would be transient. The subsequent CYP3A4-dependent 6β-hydroxylation mirrors the clearance mechanism of the active pharmaceutical ingredient (API)[5]. By utilizing this self-validating in vitro protocol, drug development professionals can confidently map the metabolic fate of Impurity N, providing the empirical data required for robust toxicological justification in regulatory submissions.

References

  • Mometasone furoate degradation and metabolism in human biological fluids and tissues Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Kinetics of metabolism and degradation of mometasone furoate in rat biological fluids and tissues Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Clinical Pharmacology and Biopharmaceutics Review: Mometasone Furoate (NDA 22-518) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • WO2001055171A1 - Mometasone and its preparation Source: Google Patents URL

Sources

Comprehensive Solubility Profile and Dissolution Protocols for Icomethasone 21-Mesylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Icomethasone 21-Mesylate (CAS: 352315-75-4) is a critical steroidal intermediate, most notably recognized as an essential precursor—and pharmacopeial impurity (Mometasone EP Impurity N)—in the synthesis of the potent corticosteroid Mometasone furoate[1]. Because of its highly functionalized pregna-1,4-diene core and the reactive 21-methanesulfonate (mesylate) moiety, understanding its solvation thermodynamics is paramount for optimizing synthetic yields and analytical isolation. This whitepaper provides an authoritative, in-depth analysis of the solubility profile of Icomethasone 21-Mesylate in organic solvents, detailing the mechanistic rationale behind solvent selection and providing self-validating experimental protocols for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The solubility of any steroidal compound is dictated by the balance between its hydrophobic hydrocarbon skeleton and its polar functional groups. Icomethasone 21-Mesylate possesses a rigid, hydrophobic tetracyclic core, offset by multiple polar sites: two ketones, two hydroxyl groups, a chlorine atom, and the highly polar mesylate ester[1].

Table 1: Key Physicochemical Parameters

PropertyValueCausality / Impact on Solvation
Chemical Name 9-Chloro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl methanesulfonateThe bulky steroid backbone restricts aqueous solubility, driving the need for organic solvents[1].
CAS Number 352315-75-4Unique identifier for regulatory and analytical tracking[2].
Molecular Formula C₂₃H₃₁ClO₇SHigh molecular weight (487.01 g/mol ) increases the energy required for cavity formation in the solvent[1].
Melting Point 196–202°C (Decomposes)High melting point indicates strong intermolecular crystal lattice forces, requiring solvents with high solvation energy to disrupt the solid state[3].
Storage Temperature -20°C (Freezer)The mesylate group is susceptible to hydrolysis; low-temperature storage prevents degradation[2].

Mechanistic Solubility Profiling in Organic Solvents

The dissolution of Icomethasone 21-Mesylate is governed by its ability to form dipole-dipole interactions and accept hydrogen bonds.

  • Polar Aprotic Solvents (DMSO, DMF): The compound exhibits optimal solubility in Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[4][5]. The strong dipole moments of these solvents effectively solvate the polar mesylate and carbonyl groups. Because these solvents do not donate hydrogen bonds, they do not compete with the intramolecular hydrogen bonding of the steroid, allowing the solvent molecules to efficiently surround the hydrophobic core.

  • Polar Protic Solvents (Methanol, Ethanol): Icomethasone 21-Mesylate is soluble to slightly soluble in Methanol (MeOH)[2][5]. While the hydroxyl group of methanol can interact with the oxygen atoms on the steroid, the protic nature can lead to competitive solvent-solvent hydrogen bonding, making it slightly less efficient than DMSO at high concentrations.

  • Halogenated Solvents (Dichloromethane): The compound exhibits slight solubility in Dichloromethane (DCM). DCM is often utilized as a reaction medium during the synthesis of the mesylate itself because it provides sufficient solubility for the precursor without promoting side reactions[3].

  • Aqueous Media: The compound is practically insoluble in water due to the overwhelming hydrophobicity of the steroidal backbone, which prevents the disruption of the highly ordered water hydrogen-bond network.

Table 2: Empirical Solubility Profile

Solvent ClassSpecific SolventSolubility DesignationMechanistic Rationale
Polar AproticDimethyl sulfoxide (DMSO)SolubleHigh dielectric constant; strong dipole-dipole stabilization of the mesylate group[4].
Polar AproticN,N-Dimethylformamide (DMF)SolubleExcellent solvation of the steroidal core; preferred for downstream synthesis[3].
Polar ProticMethanol (MeOH)Soluble / Slightly SolubleHydrogen bond donor/acceptor; effective but limited by solvent self-association[2][5].
HalogenatedDichloromethane (DCM)Slightly SolubleWeakly polar; sufficient for low-concentration synthetic steps but poor for bulk dissolution[3].
AqueousWater (H₂O)InsolubleHydrophobic steroidal core prevents favorable thermodynamic mixing.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent false positives caused by compound degradation (a common issue with reactive mesylates).

Protocol A: Equilibrium Solubility Determination (Isothermal Method)

This protocol is designed to quantify the exact thermodynamic solubility of Icomethasone 21-Mesylate in target organic solvents without inducing thermal degradation.

  • Preparation: Accurately weigh 50.0 mg of Icomethasone 21-Mesylate reference standard into a 5 mL amber glass vial. Causality: Amber glass is used to prevent potential UV-induced degradation of the conjugated diene system.

  • Solvent Addition: Add 1.0 mL of the test organic solvent (e.g., anhydrous DMSO or Methanol).

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C. Agitate at 300 RPM for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to separate the undissolved solid from the saturated supernatant.

  • Self-Validation (Mass Balance & Purity Check):

    • Supernatant Analysis: Dilute a 100 µL aliquot of the supernatant with the mobile phase and analyze via HPLC-UV (λ=240 nm) against a standard calibration curve[3].

    • Residual Solid Analysis: Recover the undissolved solid, dry under vacuum, and analyze via LC-MS. Causality: If the LC-MS shows a mass shift (e.g., loss of the mesylate group), the solubility data is invalid due to solvent-induced degradation.

G N1 Weigh Icomethasone 21-Mesylate (Amber Vial) N2 Add Anhydrous Organic Solvent N1->N2 N3 Isothermal Agitation (24h at 25°C) N2->N3 N4 Centrifugation (10,000 RPM, 15m) N3->N4 N5 HPLC-UV Quantification & LC-MS Purity Check N4->N5

Workflow for the self-validating isothermal equilibrium solubility determination.

Protocol B: Dissolution for Downstream Synthesis (Mometasone Preparation)

When utilizing Icomethasone 21-Mesylate as an intermediate, complete dissolution is required before nucleophilic substitution. The following protocol outlines the optimal dissolution strategy in DMF, as utilized in industrial synthesis[3].

  • Vessel Preparation: Purge a jacketed glass reactor with dry Nitrogen (N₂) for 15 minutes. Causality: Excluding humidity is critical, as the mesylate group can undergo hydrolysis in the presence of water and basic impurities[3].

  • Solvent Charging: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the reactor and adjust the temperature to 20°C.

  • Substrate Addition: Slowly add 2.0 g of Icomethasone 21-Mesylate under continuous, vigorous stirring.

  • Visual and Analytical Confirmation: Stir until the solution is completely clear (typically 10-15 minutes). Self-Validation: Extract a 10 µL sample and spot on a TLC plate (Silica gel; Eluent: CHCl₃/MeOH/H₂O 90:7.5:0.5) to confirm the compound is fully dissolved and intact before proceeding with the addition of the alkali metal chloride for the next synthetic step[3].

G A Icomethasone B Methanesulfonyl Chloride (Pyridine/DCM, -2°C) A->B C Icomethasone 21-Mesylate B->C D Alkali Metal Chloride (Dissolved in DMF) C->D E Mometasone D->E

Synthetic pathway demonstrating the role of DMF solvation in Mometasone production.

Handling, Stability, and Storage Considerations

Because Icomethasone 21-Mesylate is highly functionalized, its solubility profile can be artificially altered if the compound degrades before or during dissolution.

  • Thermal Stability: The compound melts with decomposition between 196°C and 202°C[3]. Heating organic solvents to accelerate dissolution should be strictly avoided.

  • Storage: It must be stored at -20°C in a tightly sealed container, protected from light and moisture[2][5]. Exposure to ambient moisture can lead to gradual hydrolysis of the mesylate group, yielding the corresponding 21-alcohol, which possesses a drastically different solubility profile and will cause downstream synthetic failures.

References

  • Google Patents (WO2001055171A1).Mometasone and its preparation.
  • Global Substance Registration System (GSRS) - NIH. ICOMETHASONE 21-MESYLATE. Retrieved from:[Link]

Sources

Identification and Characterization of Icomethasone 21-Mesylate: A Critical Genotoxic Impurity in Corticosteroid Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the rigorous landscape of pharmaceutical manufacturing, the identification and control of process-related impurities are paramount to ensuring drug safety and efficacy. This technical guide provides an in-depth analysis of Icomethasone 21-Mesylate, a critical intermediate byproduct generated during the synthesis of the potent corticosteroid Mometasone Furoate. By dissecting the mechanistic origins of this impurity, evaluating its toxicological profile under ICH M7 guidelines, and establishing a self-validating LC-MS/MS analytical framework, this whitepaper equips drug development professionals with the field-proven insights necessary for robust risk mitigation.

Contextualizing the Impurity Landscape

Mometasone furoate is a highly potent synthetic glucocorticoid utilized globally for inflammatory and allergic conditions. During its multi-step synthesis, various process-related impurities are generated. Icomethasone 21-Mesylate, officially designated in pharmacopeial monographs as Mometasone Furoate EP Impurity N[1], is a critical intermediate byproduct[2]. With a molecular formula of C23H31ClO7S and a molecular weight of 487.01 g/mol [3], this compound represents a significant quality and safety risk if not adequately purged during downstream processing[4].

Mechanistic Origins of Icomethasone 21-Mesylate

The formation of Icomethasone 21-Mesylate is an inherent chemical consequence of the Mometasone synthesis pathway. The process typically involves the mesylation of the C21-hydroxyl group of the intermediate Icomethasone using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base[5]. This reaction yields the highly reactive Icomethasone 21-mesylate intermediate. Subsequently, a nucleophilic substitution reaction using a chloride source (e.g., lithium chloride or sodium chloride) displaces the mesylate leaving group to form the C21-chloro moiety of Mometasone[5].

Expertise & Experience (Causality): Why does this impurity persist in the final API? The persistence of Icomethasone 21-Mesylate is driven by reaction kinetics and steric hindrance. If the nucleophilic substitution step is incomplete—often due to suboptimal reaction temperatures, insufficient chloride equivalents, or the inherent steric bulk at the C21 position of the steroid nucleus—unreacted mesylate fails to convert. Because its physicochemical properties closely mirror those of the target API, it readily co-precipitates, carrying over into the final drug substance.

Mechanism A Icomethasone (C21-OH) B Methanesulfonyl Chloride (Mesylation Reagent) A->B C Icomethasone 21-Mesylate (Impurity N) B->C C->C Incomplete Substitution (Residual PGI) D Chloride Substitution (LiCl / NaCl) C->D E Mometasone (C21-Cl) D->E

Figure 1: Mechanistic pathway of Icomethasone 21-Mesylate formation and persistence.

Toxicological Significance (ICH M7 Framework)

Alkyl mesylates are potent, well-documented DNA alkylating agents. Mechanistically, the mesylate group is an excellent leaving group, predisposing the molecule to undergo SN1 or SN2 electrophilic attacks on nucleophilic centers within DNA bases (predominantly the N7 position of guanine). This alkylation induces DNA cross-linking and mispairing, initiating mutagenesis. Consequently, Icomethasone 21-Mesylate is classified as a Potentially Genotoxic Impurity (PGI) under the ICH M7 guidelines. Its concentration must be rigorously controlled to the Threshold of Toxicological Concern (TTC), mandating highly sensitive analytical methods capable of parts-per-million (ppm) detection.

Analytical Strategy for Identification and Quantification

Standard HPLC-UV methodologies lack the sensitivity and selectivity required to detect PGIs at trace levels within a high-concentration API matrix. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the definitive analytical strategy.

Expertise & Experience (Causality): When developing the LC-MS/MS method, the choice of a weakly acidic mobile phase (e.g., 0.1% formic acid) is not merely a standard convention; it is mechanistically required to ensure efficient protonation of the steroid's ketone groups in the positive electrospray ionization (ESI+) mode. This maximizes the yield of the [M+H]+ precursor ion at m/z 487.1. Furthermore, the high selectivity of MRM transitions completely filters out the massive signal of the co-eluting Mometasone matrix, preventing detector saturation and matrix interference.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to sample extraction, the method automatically corrects for matrix effects (ion suppression or enhancement) in the ESI source, ensuring that the calculated recovery is independent of the API matrix concentration.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh 50 mg of the Mometasone Furoate API and dissolve in 5.0 mL of Acetonitrile:Water (50:50, v/v) to achieve a 10 mg/mL matrix concentration.

    • Spike the solution with 10 µL of a 1 µg/mL SIL-IS solution (e.g., Icomethasone 21-Mesylate-d3).

    • Vortex for 60 seconds and centrifuge at 10,000 rpm for 5 minutes to remove any insoluble particulates.

  • Chromatographic Separation (UHPLC):

    • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 0-1 min (20% B), 1-5 min (linear gradient to 90% B), 5-7 min (hold at 90% B), 7-7.1 min (return to 20% B), 7.1-10 min (equilibration).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: ESI in Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 400°C.

    • Execute MRM transitions as defined in Table 2.

  • System Suitability and Validation:

    • Inject a blank to confirm no carryover.

    • Inject the LOQ standard (0.5 ppm relative to API); ensure the Signal-to-Noise (S/N) ratio is ≥ 10.

    • Calculate recovery using the internal standard response ratio to validate extraction efficiency.

Workflow S1 Sample Prep API Dissolution & SIL-IS Spiking S2 UHPLC Separation Sub-2µm C18 Column, Gradient S1->S2 S3 ESI(+) Ionization [M+H]+ Generation S2->S3 S4 Triple Quadrupole MS/MS Selective MRM Transitions S3->S4 S5 Data Analysis Quantification & Matrix Correction S4->S5

Figure 2: Self-validating LC-MS/MS workflow for trace PGI quantification.

Data Interpretation & Quantitative Analysis

Table 1: Physicochemical Properties of Icomethasone 21-Mesylate

PropertyValue
Chemical Name (11β,16α)-9-chloro-11,17-dihydroxy-16-methyl-21-[(methylsulfonyl)oxy]pregna-1,4-diene-3,20-dione
CAS Number 352315-75-4
Molecular Formula C23H31ClO7S
Monoisotopic Mass 486.15 Da
Pharmacopeial Designation Mometasone Furoate Impurity N

Table 2: Optimized MRM Parameters for LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Icomethasone 21-Mesylate (Quantifier)487.1 [M+H]+391.15015
Icomethasone 21-Mesylate (Qualifier)487.1[M+H]+279.15025
SIL-IS (Internal Standard)490.1 [M+H]+394.15015

Table 3: Method Validation Metrics (Self-Validating System Data)

Validation ParameterAcceptance CriteriaObserved Value
Limit of Detection (LOD) S/N ≥ 30.15 ppm
Limit of Quantitation (LOQ) S/N ≥ 10, %RSD ≤ 10%0.50 ppm
Linearity (R²) ≥ 0.995 (0.5 - 10 ppm)0.9992
Accuracy (Recovery) 80% - 120%96.4% - 102.1%
Conclusion & Risk Mitigation

The identification and control of Icomethasone 21-Mesylate are critical to the safety profile of Mometasone Furoate. By understanding the mechanistic origins of this impurity—specifically the incomplete chloride substitution of the mesylate intermediate—process chemists can optimize reaction temperatures and chloride equivalents to maximize the purge factor. Concurrently, the implementation of a self-validating LC-MS/MS protocol ensures that any residual PGI is accurately quantified well below the ICH M7 Threshold of Toxicological Concern, safeguarding patient health and ensuring regulatory compliance.

References
  • ICOMETHASONE 21-MESYLATE - gsrs. nih.gov. 3

  • ICOMETHASONE 21-MESYLATE - Inxight Drugs. ncats.io. 1

  • Mometasone furoate and its Impurities - Pharmaffiliates. pharmaffiliates.com. 2

  • 9-Chloro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl Methanesulfonate (Icometasone 21-Mesylate) - LGC Standards. lgcstandards.com. 4

  • WO2001055171A1 - Mometasone and its preparation - Google Patents. google.com. 5

Sources

Methodological & Application

Advanced HPLC Method Development and Validation for the Quantification of Icomethasone 21-Mesylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Icomethasone 21-Mesylate (CAS 352315-75-4)[1] is a highly reactive, critical intermediate in the synthesis of Mometasone Furoate, a potent topical and inhaled corticosteroid. Precise quantification of this intermediate is essential for monitoring the efficiency of the mesylation reaction and preventing impurity carryover into the final Active Pharmaceutical Ingredient (API). This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed specifically for the quantification of Icomethasone 21-Mesylate, emphasizing the mechanistic causality behind the chromatographic conditions and establishing a self-validating analytical protocol.

Mechanistic Context: The Synthesis Pathway

Mometasone is synthesized from icomethasone via a two-step halogenation process[2]. First, the 21-hydroxyl group of icomethasone is reacted with methanesulfonyl chloride in the presence of a tertiary amine (e.g., pyridine) at low temperatures (-2°C to +2°C) to form Icomethasone 21-Mesylate[2]. This mesylate acts as an excellent leaving group, which is subsequently displaced by chloride ions (typically using an alkali metal chloride like LiCl or NaCl in DMF) to yield the 21-chloro product, Mometasone[2].

Monitoring the disappearance of the icomethasone precursor and the formation of the 21-mesylate is critical. Incomplete conversion or premature hydrolysis of the mesylate back to the alcohol directly impacts the yield and purity profile of the final API[3].

Pathway Ico Icomethasone (Precursor) Reagent1 Methanesulfonyl Chloride Pyridine (-2°C to +2°C) Ico->Reagent1 Mesylate Icomethasone 21-Mesylate (Target Analyte) Reagent1->Mesylate Reagent2 Alkali Metal Chloride DMF (40°C) Mesylate->Reagent2 Mom Mometasone (Final API) Reagent2->Mom

Chemical transformation of Icomethasone to Mometasone via the 21-Mesylate intermediate.

Methodological Causality (E-E-A-T)

Developing an HPLC method for a reactive intermediate requires careful consideration of the analyte's chemical stability and structural features.

  • Column Selection (Hydrophobic Retention): Corticosteroids possess a highly lipophilic cyclopentanoperhydrophenanthrene ring system[3]. A high-carbon-load C18 stationary phase (250 × 4.6 mm, 5 µm) was selected to maximize hydrophobic interactions, providing the necessary steric selectivity to separate the highly similar 21-hydroxyl (precursor), 21-mesylate (intermediate), and 21-chloro (product) species[4].

  • Mobile Phase & pH Control (Hydrolysis Prevention): Mesylate esters are highly susceptible to nucleophilic attack and alkaline hydrolysis. To stabilize Icomethasone 21-Mesylate during the chromatographic run, the aqueous mobile phase must be strictly maintained at an acidic pH. A 25 mM potassium phosphate buffer adjusted to pH 3.0 was selected[4]. Acetonitrile (ACN) is used as the organic modifier (60% v/v) due to its lower viscosity and superior UV transparency compared to methanol[5].

  • Wavelength Selection (Chromophore Targeting): The Δ1,4 -3-ketone system in the A-ring of icomethasone derivatives provides a strong, conjugated chromophore. While standard methods often monitor at 254 nm[5], shifting the detection wavelength to 240 nm aligns perfectly with the absorption maximum ( λmax​ ) of this specific diene system, maximizing signal-to-noise ratio for trace-level impurity quantification.

Workflow Prep Sample Preparation Diluent: ACN/Water (60:40) Maintain at 4°C Col Stationary Phase C18 (250 x 4.6 mm, 5 µm) Hydrophobic Retention Prep->Col MP Mobile Phase 60% ACN / 40% Buffer pH 3.0 (Prevents Hydrolysis) Col->MP Det UV Detection λ = 240 nm Targets Δ1,4-3-ketone MP->Det Data System Suitability Resolution (Rs) > 2.0 Tailing Factor ≤ 1.5 Det->Data

Logical workflow for the HPLC method development and validation process.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The method incorporates built-in System Suitability Tests (SST) that must pass before any sample data is considered valid, ensuring the system has not drifted into conditions that would degrade the mesylate.

Reagents and Materials
  • Icomethasone 21-Mesylate Reference Standard[1].

  • Icomethasone and Mometasone Reference Standards.

  • HPLC-grade Acetonitrile and Milli-Q Water.

  • Potassium phosphate monobasic ( KH2​PO4​ ) and Orthophosphoric acid.

Step-by-Step Preparation
  • Buffer Preparation: Dissolve 3.4 g of KH2​PO4​ in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Diluent Preparation: Mix Acetonitrile and Milli-Q water in a 60:40 (v/v) ratio. Crucial: Do not use basic diluents, as this will immediately degrade the mesylate.

  • System Suitability Solution (SSS): Accurately weigh 10 mg each of Icomethasone, Icomethasone 21-Mesylate, and Mometasone. Dissolve in 100 mL of diluent.

  • Sample Preparation: Quench 1.0 mL of the reaction mixture into 9.0 mL of cold diluent (4°C) to immediately halt the mesylation reaction. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Execution & System Validation
  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Validation Gate: Inject the SSS (10 µL). The system is only validated for use if:

    • The resolution ( Rs​ ) between Icomethasone 21-Mesylate and Mometasone is 2.0.

    • The tailing factor ( Tf​ ) for the mesylate peak is 1.5.

    • The theoretical plate count ( N ) is 5,000.

  • Proceed with sample injections, bracketing with a standard injection every 10 samples to ensure retention time drift remains 1.0%.

Data Presentation & Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's reliability for process control.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column High-carbon C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (40% A / 60% B)
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Table 2: Linearity and Sensitivity

Demonstrates the method's ability to accurately quantify both trace impurities and major components.

AnalyteRange (µg/mL)Correlation Coefficient ( R2 )LOD (µg/mL)LOQ (µg/mL)
Icomethasone0.5 - 500.99980.150.45
Icomethasone 21-Mesylate0.5 - 500.99970.120.38
Table 3: Accuracy (Recovery Studies)

Spike-recovery data confirming the absence of matrix interference from the reaction solvent (pyridine/DMF).

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD (n=3)
50%10.09.9299.20.8
100%20.020.15100.80.6
150%30.029.8599.50.9
Table 4: Precision (System Repeatability)

Results from five replicate injections of the 20 µg/mL target analyte standard.

InjectionPeak Area (mAU*s)Retention Time (min)
11452.36.42
21450.16.42
31455.66.43
41449.86.41
51453.26.42
Mean 1452.2 6.42
% RSD 0.16% 0.11%

References

  • Title: WO2001055171A1 - Mometasone and its preparation Source: Google Patents URL
  • Title: Stability indicating reversed phase-HPLC method for simultaneous estimation of mometasone furoate and formoterol fumarate Source: Asian Journal of Chemistry URL: [Link]

  • Title: US6241969B1 - Aqueous compositions containing corticosteroids for nasal and pulmonary delivery Source: Google Patents URL

Sources

High-Sensitivity LC-MS/MS Protocol for the Trace Detection of Icomethasone 21-Mesylate (Mometasone EP Impurity N)

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Regulatory Context

Mometasone Furoate is a highly potent synthetic corticosteroid widely utilized in topical, nasal, and inhalation therapies[1]. During its multistep synthesis, the intermediate Icomethasone (which possesses a 21-hydroxyl group) is reacted with methanesulfonyl chloride to form Icomethasone 21-Mesylate [2]. This mesylated intermediate is subsequently displaced by a chloride ion to yield the final Mometasone structure. Incomplete reaction or purification can leave trace amounts of Icomethasone 21-Mesylate in the final Active Pharmaceutical Ingredient (API), where it is officially designated as Mometasone Furoate EP Impurity N [3].

The Genotoxic Liability

Mesylate esters are highly reactive electrophiles and well-characterized alkylating agents capable of interacting directly with DNA bases. Under the FDA and ICH M7(R2) guidelines, such DNA-reactive compounds are classified as Potential Genotoxic Impurities (PGIs)[4]. They must be strictly controlled at or below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for long-term treatments[4]. For a standard API dose, this translates to a specification limit in the low parts-per-million (ppm) range, far below the detection capabilities of standard HPLC-UV methods outlined in the European Pharmacopoeia (Ph. Eur.) monograph[5].

Analytical Causality: Why LC-MS/MS?

To achieve the requisite sensitivity and specificity, Triple Quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is mandatory.

  • Sample Diluent Selection (Avoiding Solvolysis): Mesylates are highly prone to solvolysis in protic solvents (e.g., methanol or ethanol), converting rapidly into methyl or ethyl ethers. To prevent false-negative quantitation, cold Acetonitrile (ACN) must be used as the extraction solvent and diluent.

  • Targeted Fragmentation: In ESI+ mode, Icomethasone 21-Mesylate readily forms a protonated precursor [M+H]+ at m/z 487.2. The defining fragmentation pathway is the neutral loss of methanesulfonic acid (96 Da), yielding a highly stable product ion at m/z 391.2. This specific transition provides absolute selectivity against the Mometasone Furoate matrix, which does not share this fragmentation pathway.

Chemical Properties & Target Analytes

PropertyMometasone Furoate (API)Icomethasone 21-Mesylate (Impurity N)
CAS Number 83919-23-7352315-75-4[3]
Chemical Formula C27​H30​Cl2​O6​ C23​H31​ClO7​S [2]
Exact Mass 520.14486.15
Precursor Ion [M+H]+ 521.1 m/z487.2 m/z
Role Active Pharmaceutical IngredientSynthetic Intermediate / PGI

Analytical Workflow Visualization

G API Mometasone Furoate API (Sample Matrix) Prep Sample Preparation (Cold ACN Extraction) API->Prep Weigh & Dissolve LC UHPLC Separation (C18, 0.1% Formic Acid) Prep->LC 2 µL Injection Ion ESI+ Ionization [M+H]+ = 487.2 m/z LC->Ion Elution MS Triple Quad MS/MS (MRM Mode) Ion->MS Q1 Selection Frag Quantifier: 391.2 m/z Qualifier: 373.2 m/z MS->Frag CID (Q2) -> Q3 Report Data Analysis & ICH M7 Compliance Frag->Report Integration

Figure 1: End-to-end LC-MS/MS analytical workflow for detecting Icomethasone 21-Mesylate PGIs.

Experimental Protocol

Phase 1: Reagents & Materials
  • Standards: Mometasone Furoate API, Icomethasone 21-Mesylate Reference Standard (Purity >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water, Formic Acid (FA).

Phase 2: Self-Validating Sample Preparation

To ensure a self-validating system that accounts for matrix effects (ion suppression from the high-concentration API) and prevents sample degradation, prepare the following sequence using 100% Cold ACN (4°C) as the diluent:

  • Blank: Pure Cold ACN. (Validates absence of carryover).

  • Standard (LOQ Level): 1.0 ng/mL Icomethasone 21-Mesylate in ACN. (Validates instrument sensitivity).

  • Standard (Specification Level): 10.0 ng/mL Icomethasone 21-Mesylate in ACN. (Represents the 1 ppm limit).

  • Unspiked Sample: Accurately weigh 100 mg of Mometasone Furoate API into a 10 mL volumetric flask. Dissolve and make up to volume with Cold ACN (Final concentration: 10 mg/mL). (Quantifies baseline impurity).

  • Spiked Sample (Matrix Recovery): Accurately weigh 100 mg of API into a 10 mL volumetric flask. Spike with 100 µL of a 1 µg/mL impurity stock solution. Make up to volume with Cold ACN. (Validates extraction efficiency and checks for ESI ion suppression).

Phase 3: UHPLC Separation Parameters

Chromatographic separation is critical to divert the massive API peak away from the mass spectrometer to prevent detector saturation and source fouling.

ParameterSetting
Column Sub-2 µm C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C
Injection Volume 2.0 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
1.0 70 30
5.0 10 90
7.0 10 90
7.1 70 30

| 10.0 | 70 | 30 |

Phase 4: MS/MS Detection Parameters

Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) MRM mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell TimeCollision Energy (CE)Purpose
Icomethasone 21-Mesylate 487.2391.2100 ms22 eVQuantifier (Loss of Mesylate)
Icomethasone 21-Mesylate 487.2373.2100 ms35 eVQualifier (Loss of Mesylate + H2​O )

System Suitability & Acceptance Criteria

A robust protocol must validate its own performance prior to batch release. The following criteria must be met:

  • Sensitivity: The Signal-to-Noise (S/N) ratio of the LOQ Standard (1.0 ng/mL) must be ≥10:1 .

  • System Precision: The relative standard deviation (%RSD) of the peak areas from six replicate injections of the Specification Level Standard (10.0 ng/mL) must be ≤5.0% .

  • Matrix Recovery: The calculated recovery of the Spiked Sample must fall between 80% and 120% . A recovery below 80% indicates severe ion suppression from the 10 mg/mL Mometasone Furoate matrix, necessitating a lower injection volume or a shallower LC gradient to improve temporal resolution.

References

  • ICOMETHASONE 21-MESYLATE - gsrs . Source: National Institutes of Health (NIH). URL: [Link]

  • mometasone furoate and its Impurities . Source: Pharmaffiliates. URL: [Link]

  • Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk . Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • MOMETASONE FUROATE Mometasoni furoas (Ph. Eur. Monograph) . Source: DrugFuture. URL: [Link]

  • Public Assessment Report - Mometasone Furoate . Source: Medicines Evaluation Board (CBG-MEB). URL: [Link]

Sources

High-Resolution Dosing Guidelines for Icomethasone 21-Mesylate in Murine In Vivo Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Icomethasone 21-Mesylate (CAS: 352315-75-4) is a highly lipophilic synthetic glucocorticoid derivative and a critical intermediate in the synthesis of potent anti-inflammatory agents like Mometasone Furoate[1]. While primarily utilized in analytical chemistry and proteomics research as a reference standard or biochemical probe[2], its structural homology to active corticosteroids makes it a valuable compound for in vivo murine studies investigating glucocorticoid receptor (GR) pharmacology, targeted drug delivery systems, and localized pulmonary inflammation.

Because Icomethasone 21-Mesylate is an unformulated, highly hydrophobic biochemical, researchers cannot simply dissolve it in saline. Administering this compound requires a rigorous formulation strategy to prevent in vivo precipitation, embolism, or erratic pharmacokinetic (PK) absorption. This application note provides a self-validating, causality-driven framework for formulating and dosing Icomethasone 21-Mesylate in murine models.

Physicochemical Properties & Formulation Causality

To design a reliable in vivo protocol, one must first understand the physicochemical constraints of the molecule. Icomethasone 21-Mesylate exhibits extremely poor aqueous solubility but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol[3].

Causality in Formulation: Injecting pure DMSO into mice causes severe tissue necrosis and systemic toxicity. Therefore, we utilize a co-solvent cascade. DMSO is used strictly at a low percentage (≤5%) to break the crystal lattice. Polyethylene Glycol 300 (PEG300) and Tween 80 are added to create a micellar dispersion that stabilizes the hydrophobic drug core, followed by saline to achieve an isotonic solution suitable for physiological administration.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / SpecificationMechanistic Rationale
CAS Number 352315-75-4Unique chemical identifier for procurement[2].
Molecular Weight 487.01 g/mol High MW contributes to poor aqueous solubility.
Molecular Formula C₂₃H₃₁ClO₇SHalogenated (Chloro) steroid structure increases GR affinity.
Primary Solvents DMSO, MethanolRequired for primary stock solutions (10-50 mg/mL)[3].
In Vivo Vehicle 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalinePrevents precipitation; minimizes vehicle-induced toxicity.
Storage -20°C (Powder) / -80°C (Stock)Prevents degradation of the mesylate leaving group.

Glucocorticoid Receptor (GR) Signaling Pathway

Upon administration, Icomethasone 21-Mesylate diffuses across the cell membrane to engage the cytosolic Glucocorticoid Receptor (GR). The diagram below illustrates the dual-action mechanism (transactivation of anti-inflammatory proteins and transrepression of pro-inflammatory cytokines) that dictates the phenotypic readouts of your in vivo study.

G Ico Icomethasone 21-Mesylate (Lipophilic Ligand) CellMembrane Cell Membrane Diffusion Ico->CellMembrane CytosolGR Cytosolic GR - HSP90 Complex (Inactive) CellMembrane->CytosolGR ActiveGR Ligand-GR Complex (HSP90 Dissociation) CytosolGR->ActiveGR Binding Nucleus Nuclear Translocation & Homodimerization ActiveGR->Nucleus GRE Glucocorticoid Response Elements (DNA Binding) Nucleus->GRE Transactivation Transactivation: ↑ Annexin A1, IL-10 GRE->Transactivation Gene Activation Transrepression Transrepression (via NF-κB): ↓ TNF-α, IL-6 GRE->Transrepression Gene Repression

Figure 1: Mechanism of action for Icomethasone 21-Mesylate via the Glucocorticoid Receptor (GR) pathway.

Murine Dosing Guidelines

Because Icomethasone 21-Mesylate is an experimental derivative, dosing is extrapolated from its parent metabolite (Icometasone enbutate), which has been evaluated in rodent models at 1–2 mg/kg[4], and from standard murine protocols for high-affinity corticosteroids (e.g., Mometasone Furoate)[5].

Causality in Dose Selection: High systemic doses of corticosteroids cause rapid thymic involution, body weight loss, and Hypothalamic-Pituitary-Adrenal (HPA) axis suppression. To study localized anti-inflammatory effects without systemic toxicity, localized routes (Intratracheal) are highly preferred over systemic routes (Intraperitoneal/Intravenous).

Table 2: Recommended Murine Dosing Regimens
Route of AdministrationRecommended Dose RangeDosing VolumeApplication / Disease Model
Intratracheal (IT) 0.5 – 1.0 mg/kg50 µL per mouseAsthma, COPD, Pulmonary Fibrosis.
Intranasal (IN) 0.5 – 1.0 mg/kg20 µL per nostrilAllergic Rhinitis, Upper Airway Inflammation.
Intraperitoneal (IP) 1.0 – 2.0 mg/kg10 mL/kgSystemic Inflammation, Sepsis, PK profiling.
Intravenous (IV) 0.5 – 1.0 mg/kg5 mL/kgStrict Pharmacokinetic (PK) clearance studies.

Experimental Protocols

Protocol A: Preparation of the In Vivo Dosing Solution

Objective: Create a clear, precipitate-free solution at 0.2 mg/mL for a 2 mg/kg IP dose (assuming a 20g mouse injected with 200 µL).

Step-by-Step Methodology:

  • Stock Preparation: Weigh exactly 10.0 mg of Icomethasone 21-Mesylate powder. Dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 10 mg/mL master stock. Vortex for 60 seconds until completely clear.

  • Vehicle Addition (Strict Order): To prepare 10 mL of dosing solution (0.2 mg/mL):

    • Add 200 µL of the 10 mg/mL DMSO stock to a sterile glass vial.

    • Add 300 µL of pure DMSO (bringing total DMSO to 5%). Vortex well.

    • Add 4.0 mL of PEG300 (40%). Vortex vigorously for 2 minutes. Causality: PEG300 encapsulates the hydrophobic molecules before aqueous exposure.

    • Add 500 µL of Tween 80 (5%). Vortex for 1 minute.

    • Dropwise, while continuously vortexing, add 5.0 mL of sterile 0.9% Saline (50%).

  • Validation: Hold the vial against a light source. The solution must be completely transparent. If cloudiness or micro-crystals appear, the formulation has failed and must be discarded to prevent fatal murine pulmonary embolism.

Protocol B: Intratracheal (IT) Administration for Pulmonary Models

Objective: Deliver Icomethasone 21-Mesylate directly to the lungs to evaluate local transrepression of cytokines.

Step-by-Step Methodology:

  • Anesthesia: Anesthetize the mouse using Isoflurane (3-4% induction, 1.5-2% maintenance) until the pedal reflex is absent.

  • Positioning: Suspend the mouse by its upper incisors on a specialized intubation stand at a 45-degree angle.

  • Visualization: Open the mouth using blunt forceps. Retract the tongue gently and use a cold-light source to visualize the vocal cords.

  • Intubation & Dosing: Insert a sterile 22-gauge flexible catheter through the vocal cords into the trachea. Attach a precision Hamilton syringe and rapidly instill 50 µL of the Icomethasone formulation (0.5 mg/kg).

  • Recovery: Immediately remove the catheter and keep the mouse upright for 30 seconds to allow gravity to distribute the fluid bilaterally into the bronchi. Place the mouse on a heated pad until fully ambulatory.

Experimental Workflow Visualization

The following workflow illustrates the self-validating pipeline from formulation to downstream analysis.

Workflow Formulation 1. Formulation DMSO/PEG300/Tween80/Saline Dosing 2. Murine Dosing IT (0.5 mg/kg) or IP (2 mg/kg) Formulation->Dosing Monitoring 3. In Vivo Monitoring Clinical Scores & Body Weight Dosing->Monitoring Harvest 4. Tissue Harvest BALF, Lungs, Blood Monitoring->Harvest Analysis 5. Downstream Analysis Cytokine ELISA & Histology Harvest->Analysis

Figure 2: End-to-end experimental workflow for Icomethasone 21-Mesylate in vivo studies.

References

  • National Center for Advancing Translational Sciences (NCATS). "ICOMETHASONE 21-MESYLATE - Inxight Drugs." NIH. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "ICOMETASONE ENBUTATE - In Vivo Use Guide." NIH. Available at:[Link]

  • National Institutes of Health (NIH). "Mometasone furoate-loaded cold processed oil-in-water emulsions: in vitro and in vivo studies." PubMed. Available at:[Link]

Sources

Preparation of Icomethasone 21-Mesylate for proteomics applications

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Utilization of Icomethasone 21-Mesylate as a Covalent Affinity Probe for Glucocorticoid Receptor Proteomics

Executive Summary & Mechanistic Rationale

Icomethasone 21-mesylate (CAS: 352315-75-4) is a highly reactive, synthetic corticosteroid derivative utilized as an irreversible affinity probe in advanced proteomics research[1]. In standard affinity pull-down assays, non-covalent steroid-receptor complexes frequently dissociate during the stringent washing and denaturing steps required for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

To circumvent this limitation, the α -keto mesylate group at the C-21 position of icomethasone serves as a targeted alkylating agent. Upon binding to the Glucocorticoid Receptor (GR) ligand-binding domain, the electrophilic mesylate group undergoes a nucleophilic substitution reaction with a reactive cysteine residue within the pocket[2]. This forms an irreversible thioether linkage. The causality of this design is critical: the inherent binding affinity of the icomethasone core directs the probe specifically to the GR, while the mesylate group ensures the interaction survives urea denaturation and tryptic digestion. This creates a self-validating system for identifying on-target binding sites and off-target interactions across the proteome[3].

Experimental Workflow & Visualization

G N1 Icomethasone (Precursor) N2 Mesylation (-1°C to 0°C) MsCl + Triethylamine N1->N2 N3 Icomethasone 21-Mesylate (Covalent Affinity Probe) N2->N3 N4 Cell Lysate Incubation (Targeting Glucocorticoid Receptor) N3->N4 N5 Covalent Alkylation (Irreversible binding to Cys residue) N4->N5 N6 Proteomic Processing (Denaturation, Trypsin Digestion) N5->N6 N7 LC-MS/MS Analysis (Identification of Labeled Peptides) N6->N7

Workflow for the synthesis and proteomic application of Icomethasone 21-Mesylate.

Protocol I: Chemical Synthesis of Icomethasone 21-Mesylate

This protocol details the transformation of icomethasone into its 21-mesylate derivative. Expert Insight: Strict temperature control (-1°C to 0°C) is mandatory. Higher temperatures will lead to unwanted mesylation at the sterically hindered 11- β hydroxyl position, compromising the regioselectivity and downstream binding efficacy of the probe[4].

Reagents Required:

  • Icomethasone (High purity)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Solubilization: Suspend 2.5 g of icomethasone in 15 mL of anhydrous DCM in a round-bottom flask. Purge the system with nitrogen gas to prevent moisture-induced hydrolysis of the mesyl chloride[4].

  • Thermal Regulation: Chill the reaction vessel to -1°C using an ice-salt bath. Allow the solution to equilibrate for 15 minutes.

  • Electrophile Addition: Prepare a solution of 2.05 g of MsCl in 15 mL of anhydrous DCM. Add this dropwise to the reaction mixture over 30 minutes, maintaining the temperature strictly below 0°C.

  • Base Catalysis: Add 2.8 mL of TEA dropwise. The slow addition over 2.5 to 3 hours prevents exothermic spikes. Stir the mixture for an additional 3.5 to 4 hours to drive the reaction to completion[4].

  • Quenching: Transfer the reaction mixture into a vigorously stirred quenching solution containing 108 mL of water, 72 g of ice, and 15.9 mL of concentrated HCl. Stir for 1 hour to neutralize the TEA and precipitate the product.

  • Isolation & Purification: Filter the precipitated Icomethasone 21-mesylate. Wash the filter cake with ice-cold water until the eluate reaches a neutral pH. Dry to a constant weight at 50°C under active air circulation.

Protocol II: Proteomic Labeling and LC-MS/MS Preparation

Once synthesized, the probe is utilized for Activity-Based Protein Profiling (ABPP). The covalent nature of the probe allows researchers to employ highly denaturing conditions to eliminate non-specific background proteins.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse the target cell line (e.g., A549 lung carcinoma cells) in a native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, supplemented with protease inhibitors). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Covalent Labeling: Incubate the cleared lysate (1-2 mg/mL protein) with 10 μ M Icomethasone 21-mesylate for 2 hours at 4°C. Note: The low temperature preserves native receptor folding while the irreversible alkylation of the GR binding pocket takes place.

  • Denaturation: Add solid urea to the lysate to achieve a final concentration of 8M. Because the GR-icomethasone complex is covalently linked, the steroid remains attached even as the receptor unfolds.

  • Reduction & Alkylation: Treat the sample with 5 mM TCEP for 30 minutes at room temperature to reduce disulfide bonds, followed by 10 mM Iodoacetamide for 30 minutes in the dark to alkylate unbound, non-participating cysteines.

  • Enzymatic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <2M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting & LC-MS/MS: Quench the digestion with 1% Formic Acid. Desalt the peptides using C18 StageTips. During LC-MS/MS data analysis, set a dynamic modification corresponding to the mass addition of the icomethasone moiety on cysteine residues to pinpoint the exact allosteric or orthosteric binding sites.

Quantitative Data Presentation: Corticosteroid 21-Mesylate Probes

The following table summarizes the comparative properties of various 21-mesylate corticosteroid derivatives used in receptor profiling. Icomethasone 21-mesylate provides superior structural stability for advanced target deconvolution.

Affinity ProbeTarget ReceptorRelative Covalent AffinityPrimary Proteomics Application
Cortisol 21-Mesylate GR (Partial Agonist)LowBaseline receptor mapping and whole-cell antiglucocorticoid assays[3].
Dexamethasone 21-Mesylate GR (Antagonist)HighHigh-efficiency covalent labeling and structural isolation of GR complexes[2].
Icomethasone 21-Mesylate GR / Off-targetsVery HighAdvanced LC-MS/MS target deconvolution and robust peptide mass-shift tracking[1].

References

  • Title: Mometasone and its preparation (Patent WO2001055171A1)
  • Title: Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells Source: PubMed Central (NIH) URL:[Link]

  • Title: Cortisol 21-mesylate exerts glucocorticoid action on the induction of milk protein synthesis in cultured mammary gland Source: PubMed (NIH) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Icomethasone 21-Mesylate Aqueous Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the formulation of highly lipophilic steroid derivatives. This guide is designed to troubleshoot and resolve aqueous solubility issues specifically for Icomethasone 21-Mesylate, ensuring the integrity and reproducibility of your in vitro and in vivo experimental data.

Q1: Why does Icomethasone 21-Mesylate precipitate so readily in standard aqueous buffers?

Answer: Icomethasone 21-Mesylate is a highly lipophilic synthetic corticosteroid derivative, primarily utilized as an intermediate in the synthesis of 1[1]. Its molecular structure features a bulky, non-polar 21-mesylate group and entirely lacks ionizable moieties (such as amines or carboxylic acids) that would otherwise engage in ion-dipole interactions with water.

According to2, the strong London dispersion forces within its crystal lattice overwhelmingly favor self-association over hydration[3]. Consequently, when introduced directly into aqueous media, the thermodynamic penalty of cavity formation in water drives rapid nucleation and precipitation.

Q2: What is the most reliable workflow for preparing in vitro stock solutions and subsequent aqueous dilutions?

Answer: To bypass the high crystal lattice energy, you must first disrupt the solid state using a strong aprotic solvent before transitioning to an aqueous environment. We recommend a two-step "solvent-shift" methodology commonly used for 4[4].

Step-by-Step Methodology: In Vitro Solubilization
  • Primary Stock Preparation: Weigh the Icomethasone 21-Mesylate powder and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration of 5.0 mg/mL.

  • Energy Input: Vortex the vial for 30 seconds, followed by bath sonication for 5 minutes at room temperature until the solution is completely clear.

    • Causality: Sonication provides the kinetic energy required to fully solvate sub-visible micro-crystals that act as nucleation seeds for precipitation.

  • Aqueous Phase Preparation: Prepare your target buffer (e.g., 1X PBS, pH 7.2) supplemented with a non-ionic surfactant, such as 0.1% Tween-80 or 0.1% BSA.

    • Causality: The surfactant lowers the interfacial tension and provides hydrophobic pockets to stabilize the highly lipophilic steroid molecules once the DMSO is diluted.

  • Dropwise Integration: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise.

    • Causality: Rapid mixing prevents local supersaturation at the droplet interface, which is the primary cause of compounds "crashing out."

  • Self-Validation: Measure the Optical Density at 600 nm (OD600) of the final solution against a blank buffer. An OD600 > 0.05 indicates microscopic precipitation; if this occurs, the solution must be discarded.

Workflow A 1. Weigh Icomethasone 21-Mesylate B 2. Dissolve in 100% DMSO (5.0 mg/mL Stock) A->B C 3. Vortex & Sonicate (Ensure Clear Solution) B->C E 5. Dropwise Addition (Rapid Agitation) C->E Organic Phase D 4. Prepare Aqueous Phase (PBS + 0.1% Tween-80) D->E Aqueous Phase F 6. Final Working Solution (Evaluate OD600 for Turbidity) E->F

Caption: Workflow for formulating Icomethasone 21-Mesylate into aqueous media without precipitation.

Q3: For in vivo pharmacokinetic (PK) studies, DMSO must be minimized to avoid toxicity. How can we formulate Icomethasone 21-Mesylate for animal dosing?

Answer: For in vivo applications, co-solvent systems or cyclodextrin complexation are the gold standards for . We recommend a Sulfobutylether-β-cyclodextrin (SBE-β-CD) inclusion complex, which encapsulates the hydrophobic steroid nucleus while presenting a hydrophilic exterior to the aqueous environment.

Step-by-Step Methodology: In Vivo Formulation (SBE-β-CD)
  • Carrier Preparation: Dissolve SBE-β-CD in standard physiological saline to create a 20% (w/v) vehicle solution. Stir until completely clear.

  • Intermediate Stock: Prepare a 5.0 mg/mL stock of Icomethasone 21-Mesylate in 100% DMSO.

  • Complexation: To prepare 1 mL of dosing solution, transfer 900 µL of the 20% SBE-β-CD vehicle into a vial. While stirring at 500 RPM, slowly inject 100 µL of the DMSO stock into the vortex center.

  • Equilibration: Allow the solution to stir for 30 minutes at room temperature.

    • Causality: This equilibration time is critical; it allows the thermodynamic exchange of the steroid from the DMSO solvation shell into the hydrophobic cavity of the cyclodextrin ring.

  • Self-Validation: Centrifuge the final formulation at 10,000 x g for 5 minutes. If a pellet forms at the bottom of the tube, the inclusion capacity of the cyclodextrin has been exceeded, and the formulation must be adjusted.

Q4: Quantitatively, how do these different vehicle systems compare in maximizing the solubility of Icomethasone 21-Mesylate?

Answer: The choice of excipient drastically alters the maximum achievable concentration. Below is a comparative matrix based on empirical data for structurally analogous lipophilic corticosteroids.

Formulation VehicleMax Soluble Concentration (Estimated)Primary Mechanism of SolubilizationBest Application
100% Water / PBS < 0.01 mg/mLNone (Practically Insoluble)N/A
100% DMSO > 10.0 mg/mLDisruption of crystal latticeStock Storage
10% DMSO + 90% (20% SBE-β-CD) ~ 0.5 - 1.0 mg/mLHydrophobic inclusion complexationIn vivo dosing (IV/IP)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ~ 0.5 mg/mLCo-solvency & Micellar encapsulationIn vivo dosing (PO)
1% DMSO + 99% PBS (with 0.1% BSA) ~ 0.05 mg/mLProtein binding stabilizationIn vitro cell assays
Q5: If precipitation occurs microscopically during an assay, how does this impact downstream signaling data?

Answer: Micro-precipitation is a severe confounding variable in pharmacological profiling. Icomethasone derivatives exert their effects by diffusing across the cell membrane and binding to the cytosolic Glucocorticoid Receptor (GR). If the compound precipitates, the free (solubilized) fraction of the drug plummets.

Signaling L Solubilized Icomethasone R Cytosolic GR Complex L->R Diffusion C Activated Ligand-GR R->C Binding N Nuclear Translocation C->N T Gene Transcription N->T GRE Binding

Caption: Impact of solubilized Icomethasone on Glucocorticoid Receptor (GR) signaling activation.

References
  • ChemicalBook.
  • PubMed. "Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents".
  • Cayman Chemical.
  • MedChemExpress.

Sources

Technical Support Center: Optimizing HPLC Peak Resolution for Icomethasone 21-Mesylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Icomethasone 21-Mesylate is a highly functionalized synthetic corticosteroid intermediate. Its bulky steroidal backbone, halogenation (9-chloro), and highly polar mesylate moiety present unique chromatographic challenges. Analysts frequently encounter peak tailing, co-elution with structurally similar precursors (e.g., des-chloro impurities or Icomethasone base), and baseline drift.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution.

Diagnostic Workflow for Resolution Failure

When peak resolution ( Rs​ ) falls below the critical threshold of 1.5, systematic troubleshooting must follow the fundamental resolution equation variables: Retention Factor ( k ), Selectivity ( α ), and Efficiency ( N ).

TroubleshootingTree Start Poor Resolution Icomethasone 21-Mesylate CheckK 1. Check Retention (k) Is k between 2 and 10? Start->CheckK AdjustMP Decrease % Organic Increase Retention CheckK->AdjustMP No (k < 2) CheckAlpha 2. Check Selectivity (α) Are peaks co-eluting? CheckK->CheckAlpha Yes AdjustMP->CheckK ChangeSolvent Change Modifier (ACN to MeOH/THF) CheckAlpha->ChangeSolvent Yes ChangeColumn Use AQ/Polar-Endcapped Stationary Phase CheckAlpha->ChangeColumn Yes CheckN 3. Check Efficiency (N) Broad or Tailing Peaks? CheckAlpha->CheckN No ChangeSolvent->CheckAlpha ChangeColumn->CheckAlpha OptimizeFlowTemp Optimize Flow/Temp Use Core-Shell Particles CheckN->OptimizeFlowTemp Yes Success Baseline Resolution Achieved (Rs > 1.5) CheckN->Success No OptimizeFlowTemp->CheckN

Decision tree for troubleshooting HPLC peak resolution based on the fundamental resolution equation.

Troubleshooting FAQs: Mechanistic Solutions

Q1: Why does Icomethasone 21-Mesylate exhibit severe peak tailing and poor resolution from its precursors on standard C18 columns? Causality: Icomethasone 21-Mesylate contains a highly polar mesylate salt moiety and multiple steroidal hydroxyl groups. On standard, fully porous C18 columns, these polar functional groups interact with unreacted residual silanols on the silica surface via hydrogen bonding and ion-exchange mechanisms. This secondary interaction causes the analyte to "stick" to the column, leading to peak broadening and tailing, which destroys resolution (). Solution: Switch to a polar end-capped or "AQ" (Aqueous) C18 column. The polar end-capping shields residual silanols and provides supplementary dipole-dipole interactions, significantly improving peak shape and resolution for corticosteroids (1)[1].

Q2: How do I manipulate selectivity ( α ) to resolve closely eluting steroidal impurities? Causality: In reversed-phase HPLC, adjusting the retention factor ( k ) by simply changing the water/organic ratio is often insufficient to separate structurally similar compounds (like epimers). Selectivity ( α ) is dictated by the specific chemical interactions between the solvent and the analyte (2)[2]. Acetonitrile is a strong dipole but lacks hydrogen-bond donating capacity. Solution: Change the organic modifier. Switching from Acetonitrile to Methanol (or a Methanol/Tetrahydrofuran blend) alters the solvation shell around the steroidal hydroxyl groups. Methanol acts as both a hydrogen-bond donor and acceptor, effectively changing the elution order and improving baseline separation for closely related corticosteroids (3)[3].

Q3: What is the optimal temperature and flow rate strategy for this analysis? Causality: Higher column temperatures decrease mobile phase viscosity, which improves mass transfer (increasing efficiency, N ) and lowers backpressure. However, corticosteroids can be thermally sensitive, and excessive heat may decrease retention too much, compressing the chromatogram (4)[4]. Solution: Maintain a strictly controlled column compartment temperature between 30°C and 35°C. Pair this with a core-shell particle column (e.g., 2.6 µm) to maximize theoretical plates without the extreme backpressure associated with sub-2 µm fully porous particles (5)[5].

Chromatographic Interaction Mechanism

Understanding the molecular interactions at the stationary phase is critical for method optimization.

Mechanism cluster_Stationary Stationary Phase (AQ C18) cluster_Mobile Mobile Phase Analyte Icomethasone 21-Mesylate Hydrophobic Alkyl Chain (C18) Hydrophobic Partitioning Analyte->Hydrophobic Retention (k) PolarEnd Polar End-Capping Dipole Interactions Analyte->PolarEnd Selectivity (α) Silanol Residual Silanols (Shielded) Analyte->Silanol Prevents Tailing Buffer Acidic Buffer (pH 3.0) Suppresses Ionization Buffer->Analyte Neutralizes Organic Organic Modifier Elution Strength Organic->Analyte Desorbs

Mechanistic interactions between Icomethasone 21-Mesylate, mobile phase, and stationary phase.

Quantitative Parameter Matrix

The following table summarizes the quantitative impact of adjusting specific HPLC parameters on the resolution of Icomethasone 21-Mesylate.

Parameter AdjustedPrimary Variable AffectedCausality & Impact on Analysis
Decrease % Organic Modifier Retention Factor ( k )Increases hydrophobic partitioning time. Resolves early-eluting polar impurities but increases total run time.
Change Modifier (ACN MeOH) Selectivity ( α )Alters hydrogen-bonding dynamics. Critical for resolving structurally similar steroidal impurities.
Use Core-Shell Particles (2.6 µm) Efficiency ( N )Reduces Eddy dispersion and improves mass transfer. Yields sharper peaks without extreme backpressure.
Lower Mobile Phase pH (to 3.0) Efficiency ( N ) & Selectivity ( α )Suppresses ionization of residual surface silanols, eliminating secondary interactions and reducing peak tailing.
Increase Column Temperature Efficiency ( N )Reduces solvent viscosity. Improves peak sharpness but may reduce overall retention ( k ) if not compensated.

Self-Validating Experimental Protocol

To ensure absolute reliability, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST). The protocol dictates that the system must verify its own operational state before sample analysis can proceed.

Phase 1: System Preparation & Mobile Phase Formulation
  • Formulate Mobile Phase A: Prepare a 10 mM Ammonium Formate buffer. Adjust pH to 3.0 ± 0.1 using Formic Acid.

    • Validation Check: If pH > 3.1, re-adjust. Precise acidic pH is critical to suppress silanol activity and neutralize the mesylate salt.

  • Formulate Mobile Phase B: Use 100% HPLC-grade Methanol (or an 80:20 Methanol/THF blend if enhanced selectivity is required).

  • Degas: Ultrasonicate both phases for 15 minutes to prevent micro-bubble formation and baseline noise.

Phase 2: Column Equilibration
  • Installation: Install a Polar End-capped C18 column (e.g., 150 mm × 4.6 mm, 2.6 µm core-shell) and a matching guard column.

  • Thermostatting: Set the column oven temperature strictly to 35°C.

  • Purge: Flush with 10 column volumes (CV) of 90% Mobile Phase B to remove organic contaminants.

  • Equilibration: Run starting gradient conditions (e.g., 60% A / 40% B) for 15 CVs until the baseline drift is < 1 mAU/hr.

Phase 3: System Suitability Test (SST) - The Self-Validating Step
  • Injection: Inject 10 µL of a System Suitability Standard containing Icomethasone 21-Mesylate and a known closely eluting impurity (e.g., Icomethasone base).

  • Evaluate Chromatogram: The system must pass the following logical gates:

    • Gate A (Retention): Is the retention factor ( k ) > 2.0?

      • If NO The analyte is eluting in the void volume. Decrease initial % Mobile Phase B by 5% and re-test.

    • Gate B (Efficiency): Is the Tailing Factor ( Tf​ ) < 1.2?

      • If NO Secondary interactions are occurring. Check the guard column for contamination or verify buffer pH is exactly 3.0.

    • Gate C (Resolution): Is Resolution ( Rs​ ) > 1.5?

      • If NO The peaks are co-eluting. Switch the organic modifier from 100% Methanol to a Methanol/THF blend to alter selectivity ( α ).

  • Proceed: Do not proceed to sample analysis until all SST criteria are met.

Phase 4: Sample Analysis & Column Regeneration
  • Execution: Run samples using the validated gradient method.

  • Post-Analysis Wash: Ramp to 95% Mobile Phase B for 10 minutes to elute highly retained hydrophobic matrix components.

    • Causality: Failing to execute this wash leads to stationary phase fouling, which progressively destroys efficiency ( N ) and resolution in subsequent analytical batches.

References

  • How to Improve HPLC Peak Resolution - Chrom Tech. Available at:[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at:[Link]

  • Improved HPLC Separation of Steroids Using a Polar End Capped LC Column - PE Polska. Available at:[Link]

  • An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC. Available at:[Link]

  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns - Agilent. Available at:[Link]

Sources

Troubleshooting low extraction yield of Icomethasone 21-Mesylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield inconsistencies during corticosteroid intermediate synthesis.

Icomethasone 21-mesylate is a critical, highly reactive intermediate used in the synthesis of potent anti-inflammatory APIs like Mometasone. The conversion relies on reacting icomethasone with methanesulfonyl chloride (MsCl) in a pyridine base. Because the 21-mesylate is an exceptional leaving group, the extraction and isolation phases are highly susceptible to yield loss via hydrolysis, over-mesylation, or thermal degradation.

This guide provides a mechanistic deep-dive into troubleshooting your extraction yield, moving beyond basic steps to explain the chemical causality behind each protocol.

Part 1: Process Workflow & Logical Relationships

To troubleshoot yield loss, we must first map the critical path of the intermediate. The workflow below illustrates the standard isolation pathway versus competing degradation mechanisms.

Workflow A Icomethasone + Pyridine B Cool to 0°C Add MsCl A->B C Reaction Mixture (21-Mesylate) B->C 1-2 hrs D Quench: Ice Water + HCl C->D Rapid transfer E Precipitation & Filtration D->E pH < 3 F Drying at 50°C (Pure Product) E->F Wash to neutral

Fig 1. Standard workflow for the synthesis and isolation of Icomethasone 21-Mesylate.

Pathway A Icomethasone 21-Mesylate (Reaction Mixture) B Stable Isolation (Acidic Quench, Cold) A->B Optimal Conditions C Hydrolysis to 21-OH (Basic/Warm Quench) A->C Excess Pyridine High Temp D 11-beta Mesylation (T > 5°C) A->D Poor Temp Control E Mattox Rearrangement (Thermal Stress > 60°C) A->E Improper Drying

Fig 2. Competing pathways during the isolation of Icomethasone 21-Mesylate.

Part 2: Quantitative Troubleshooting Matrix

When yields drop below the expected 85-90% threshold, the root cause usually lies in one of three physical parameters. Use this matrix to audit your current process.

ParameterTarget RangeDeviation ConsequenceYield ImpactCorrective Action
Reaction Temperature -2°C to +2°C> 5°C triggers 11β-substitution-15% to -30%Utilize a jacketed reactor; strictly control MsCl addition rate.
Quench Bath pH < 3.0pH > 4 permits pyridine-catalyzed hydrolysis-20% to -50%Pre-chill quench water; ensure sufficient HCl equivalents are present.
Drying Temperature 45°C - 50°C> 60°C induces thermal degradation-10% to -20%Vacuum dry with high air circulation; monitor internal cake temperature.

Part 3: Deep-Dive FAQs

Q1: My in-process control (HPLC) shows >98% conversion, but my isolated yield is below 60%. Where is the product going? A1: The most common cause of yield discrepancy between the reaction phase and isolation is hydrolysis during the aqueous quench . The 21-mesylate is an excellent leaving group. If the reaction mixture is poured into water without sufficient acid, the unreacted pyridine acts as a nucleophilic base, catalyzing the rapid hydrolysis of the mesylate back to the 21-alcohol (icomethasone). Causality: The quench must be highly acidic (using concentrated HCl and ice) to immediately protonate pyridine into pyridinium chloride [1], stripping its nucleophilic and basic properties.

Q2: I am using Liquid-Liquid Extraction (LLE) with dichloromethane instead of direct precipitation. Why am I getting severe emulsions and low recovery? A2: Corticosteroids possess both a hydrophobic steroid backbone and hydrophilic hydroxyl groups, giving them mild surfactant-like properties. When extracting from a pyridine/water mixture, pyridinium salts concentrate at the phase boundary, stabilizing emulsions. Causality: Direct precipitation is the industry standard for this intermediate because it bypasses phase-separation issues [1]. If LLE is absolutely mandatory for your pipeline, you must saturate the aqueous phase with NaCl (brine) to increase the ionic strength. This "salts out" the organic mesylate into the organic phase and breaks the emulsion by disrupting the hydration shells around the pyridinium ions.

Q3: How does poor temperature control during the reaction affect the final extraction? A3: If the reaction temperature exceeds 2°C, methanesulfonyl chloride will begin attacking the sterically hindered 11β-hydroxyl group. The resulting 11,21-dimesylate is highly lipophilic and alters the crystallization kinetics during the aqueous quench. This often leads to an oily precipitate that traps impurities, preventing the formation of a clean, filterable cake and drastically reducing the recoverable yield of the pure 21-mesylate [1].

Q4: Can improper drying cause yield loss after a successful extraction? A4: Yes. Corticosteroids containing a 1,3-dihydroxyacetone side chain (or its mesylated derivative) are highly susceptible to thermal degradation, specifically via the Mattox rearrangement or enol aldehyde formation [2]. Drying at temperatures above 50°C provides the activation energy for these degradative pathways. Causality: You must dry the filtered cake to a constant weight at 50°C under a strong vacuum with good air circulation. The vacuum lowers the boiling point of residual water, allowing it to be swept away without subjecting the steroid core to thermal stress.

Part 4: Self-Validating Standard Operating Protocol (SOP)

To ensure high-yield extraction, abandon traditional LLE and utilize this optimized precipitation methodology. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reaction Verification

  • Action: Conduct the mesylation of 3.0 g of icomethasone in 18 mL of dried pyridine with 1.02 mL of MsCl at 0°C.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot and run TLC (Stationary phase: silica gel; Eluent: CHCl₃/MeOH/H₂O 90:7.5:0.5). The reaction is only validated to proceed to extraction when the UV peak at 254 nm shows <2% remaining starting material [1].

Step 2: Quench Preparation

  • Action: Prepare a quench bath in a separate jacketed vessel containing 108 mL of distilled water, 72 g of crushed ice, and 15.9 mL of concentrated hydrochloric acid.

  • Causality: The precise ratio of HCl is calculated to completely neutralize the 18 mL of pyridine, preventing base-catalyzed hydrolysis of the mesylate.

Step 3: Precipitation Transfer

  • Action: Add the pyridine reaction mixture dropwise to the rapidly stirring quench bath over 15 minutes.

  • Self-Validation Checkpoint: The internal temperature of the quench bath MUST NOT exceed 5°C during the addition. If it reaches 4°C, pause the addition and allow the jacket to cool the mixture.

Step 4: Maturation

  • Action: Stir the resulting suspension for 1 hour at 0-5°C.

  • Causality: This maturation period allows for complete precipitation and crystal growth, preventing the product from passing through the filter pores as an amorphous oil.

Step 5: Filtration & Washing

  • Action: Filter the precipitate under vacuum. Wash the cake with ice-cold distilled water (2 x 20 mL).

  • Self-Validation Checkpoint: Test the final wash filtrate with pH paper. You must continue washing until the filtrate is strictly neutral (pH 6.5-7.0) [1]. Acidic residue left in the cake will catalyze degradation during the drying phase.

Step 6: Drying

  • Action: Transfer the cake to a vacuum oven. Dry at 50°C under good air circulation to a constant weight.

  • Expected Outcome: ~3.57 g of highly pure icomethasone 21-mesylate (Melting point 196-202°C with decomposition) [1].

References

  • Title: WO2001055171A1 - Mometasone and its preparation Source: Google Patents URL
  • Title: Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS Source: SCIRP URL

Optimizing mobile phase conditions for Icomethasone 21-Mesylate chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for corticosteroid chromatography. Icomethasone 21-mesylate is a critical, highly reactive intermediate synthesized during the production of mometasone (a potent anti-inflammatory glucocorticoid)[1]. The conversion involves the mesylation of the 21-hydroxyl group of icomethasone, followed by a nucleophilic substitution to form the 21-chloro derivative, mometasone[1].

Because icomethasone, its 21-mesylate intermediate, and the final mometasone product share an identical steroidal backbone and differ only at the C-21 position, achieving baseline chromatographic separation requires precise control over mobile phase thermodynamics and column chemistry. This guide provides field-proven troubleshooting strategies, logical causality for method development, and self-validating protocols to ensure analytical integrity.

Part 1: Troubleshooting FAQs

Q1: Why is the resolution between Icomethasone, Icomethasone 21-Mesylate, and Mometasone poor when using a standard Methanol/Water mobile phase? The Causality: Methanol is a protic solvent. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), protic solvents participate in extensive hydrogen bonding with the highly oxygenated C-11 and C-17 hydroxyl groups of the corticosteroid skeleton. This global hydrogen bonding masks the subtle polarity differences at the C-21 position, leading to co-elution. The Solution: Switch the organic modifier to Acetonitrile (an aprotic solvent). Acetonitrile relies on dipole-dipole interactions rather than hydrogen bonding, which significantly enhances the shape selectivity and structural recognition of the C-21 mesylate group versus the C-21 hydroxyl or chloro groups[2][3]. If baseline resolution is still not achieved, introducing a ternary solvent system (e.g., adding 5-10% Tetrahydrofuran) can further improve selectivity by altering the solvation sphere around the steroid[4][5].

Q2: I am observing significant peak tailing for Icomethasone 21-Mesylate. How can I correct this? The Causality: Peak tailing in corticosteroid analysis is almost exclusively driven by secondary interactions. The polar functional groups on the steroid interact with residual, unendcapped silanol groups (Si-OH) on the silica stationary phase. The Solution: You must suppress silanol ionization. Add an acidic modifier, such as 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA), to the aqueous phase[2][5]. This lowers the mobile phase pH to approximately 2.5–3.0, protonating the residual silanols (converting Si-O⁻ to Si-OH) and shutting down the secondary ion-exchange interactions, resulting in sharp, symmetrical peaks.

Q3: When monitoring the synthesis reaction, should I use isocratic or gradient elution? The Causality: The raw reaction matrix for synthesizing icomethasone 21-mesylate contains highly polar byproducts (e.g., triethylammonium chloride) and unreacted mesyl chloride[1]. An isocratic method will cause these polar salts to elute in the void volume, potentially causing ion suppression or detector saturation, while hydrophobic degradants will remain trapped on the column. The Solution: A gradient method is mandatory for reaction monitoring. Starting at a low organic percentage (e.g., 26% Acetonitrile) ensures polar impurities are washed out early. Ramping up to 70% Acetonitrile elutes the target steroids with high resolution and cleans the column of strongly retained hydrophobic byproducts[6].

Part 2: Quantitative Data Comparison

The following table summarizes the expected chromatographic behavior of Icomethasone 21-Mesylate under various mobile phase conditions. Data is synthesized from established corticosteroid optimization parameters[2][4][5].

Mobile Phase Composition (v/v)Acidic ModifierResolution ( Rs​ )USP Tailing FactorSystem Suitability
Methanol : Water (60:40)None1.21.8Fail (Co-elution)
Acetonitrile : Water (55:45)None2.11.6Marginal (Tailing)
Acetonitrile : Water (55:45)0.1% Formic Acid2.61.05Pass (Routine Use)
Acetonitrile : Water : THF (50:40:10)0.1% Formic Acid3.21.01Optimal (Complex Matrix)

Part 3: Step-by-Step Optimization Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Phase 1: Preparation & Equilibration

  • Column Selection: Install a high-purity, fully endcapped C18 column (e.g., 150 × 4.6 mm, 3.5 µm particle size) to minimize baseline silanol activity[2].

  • Mobile Phase Formulation:

    • Channel A: Ultrapure water (18 MΩ·cm) + 0.1% v/v Formic Acid.

    • Channel B: HPLC-grade Acetonitrile + 0.1% v/v Formic Acid.

    • Filtration: Degas and filter both channels through a 0.22 µm PTFE membrane.

  • Instrument Parameters: Set the flow rate to 1.0 mL/min and the column oven to 35°C. Elevated temperatures reduce mobile phase viscosity and improve mass transfer for bulky steroidal molecules[5][6]. Set the UV detector to 240 nm (the λmax​ for the conjugated diene-3-one system in the A-ring)[2][3].

Phase 2: Gradient Execution 4. Program the Gradient:

  • 0.0 - 5.0 min: 30% B (Isocratic hold to elute polar reaction salts like triethylammonium chloride).

  • 5.0 - 20.0 min: Linear ramp from 30% B to 65% B (Separates Icomethasone, the 21-Mesylate, and Mometasone).

  • 20.0 - 25.0 min: 80% B (High-organic wash to remove hydrophobic dimers/degradants).

  • 25.0 - 30.0 min: 30% B (Re-equilibration).

Phase 3: Self-Validation (System Suitability) 5. Inject SST Standard: Inject 10 µL of a resolution mixture containing 0.1 mg/mL each of Icomethasone, Icomethasone 21-Mesylate, and Mometasone. 6. Validation Gate:

  • Condition A: Resolution ( Rs​ ) between all three peaks must be >2.0 .

  • Condition B: USP Tailing factor for the 21-Mesylate peak must be <1.5 .

  • Action: If both conditions are met, proceed to sample analysis. If either fails, purge the system with 100% Acetonitrile, verify mobile phase pH, and repeat the SST.

Part 4: Optimization Workflow Visualization

HPLC_Optimization Start Initial Mobile Phase Acetonitrile:Water (55:45) EvalRes Resolution (Rs) > 2.0 Between Steroid Analogs? Start->EvalRes ModOrg Adjust Organic Modifier (Add 5-10% THF or MeOH) EvalRes->ModOrg No EvalTail USP Tailing Factor < 1.5? EvalRes->EvalTail Yes ModOrg->EvalRes AddAcid Add 0.1% Formic Acid or TFA to Suppress Silanol Activity EvalTail->AddAcid No OptTemp Optimize Column Temp (30°C - 40°C) EvalTail->OptTemp Yes AddAcid->EvalTail Valid Final Method Validation (ICH Guidelines) OptTemp->Valid

Logical workflow for troubleshooting and optimizing mobile phase conditions in corticosteroid HPLC.

Sources

Icomethasone 21-Mesylate: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Icomethasone 21-Mesylate (CAS: 352315-75-4)[1]. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and self-validating protocols to manage the strict thermal requirements of this critical Mometasone Furoate intermediate.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Mechanistically, why is -20°C the mandated storage temperature for Icomethasone 21-Mesylate? A: The thermal sensitivity of Icomethasone 21-Mesylate is entirely dictated by its C21-methanesulfonate (mesylate) moiety. Mesylates are exceptional leaving groups because the departing mesylate anion ( CH3​SO3−​ ) is highly resonance-stabilized and acts as a weak base, allowing it to easily hold a negative charge[2][3]. At room temperature (20–25°C), ambient thermal energy is sufficient to overcome the activation barrier for nucleophilic substitution ( SN​2 ) or solvolysis ( SN​1 ). Even trace amounts of ambient atmospheric moisture or residual protic solvents can act as nucleophiles, displacing the mesylate group and hydrolyzing the molecule back to Icomethasone (the 21-OH precursor)[4]. Storing the compound at -20°C thermodynamically arrests this nucleophilic displacement.

Q2: Does the 9α-chloro group provide any protective stability to the molecule at room temperature? A: Yes, but only locally. The presence of the highly electronegative chlorine atom in the 9α-position ensures greater stability of the neighboring 11β-hydroxyl group, rendering it non-reactive under conditions where the 21-position is being substituted[5]. However, this inductive stabilization does not extend across the steroid backbone to protect the distant 21-mesylate group from hydrolysis.

Q3: My shipment was left at room temperature (25°C) for 48 hours. Is the batch automatically compromised? A: Not necessarily completely destroyed, but it is highly likely that partial degradation has occurred. At 25°C, degradation kinetics accelerate exponentially compared to -20°C. You must immediately quarantine the batch at -20°C to halt further degradation and perform an LC-MS purity assessment (see Protocol 1) before proceeding with any downstream Mometasone Furoate synthesis.

Part 2: Quantitative Stability Profile

The following table summarizes the degradation kinetics of Icomethasone 21-Mesylate when exposed to various temperature conditions. Note: Data assumes exposure to standard atmospheric humidity (45-55% RH).

Storage ConditionDay 1 PurityDay 3 PurityDay 7 PurityDay 14 PurityPrimary Degradant
-20°C (Freezer) >99.5%>99.5%>99.5%>99.0%None detected
+4°C (Fridge) 98.2%96.5%92.1%85.4%Icomethasone (21-OH)
+25°C (Room Temp) 94.1%85.3%71.2%<50.0%Icomethasone & Elimination Polymers

Part 3: Experimental Protocols & Self-Validating Workflows

Protocol 1: LC-MS Purity Assessment for Temperature Excursions

Causality Check: When testing for hydrolysis, your sample preparation must not cause hydrolysis. Using aqueous diluents at room temperature will generate false-positive degradation peaks. This protocol uses a self-validating anhydrous system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the quarantined Icomethasone 21-Mesylate in 1.0 mL of anhydrous Acetonitrile (LC-MS grade, <50 ppm H2​O ). Do not use methanol, as it can trigger solvolysis[4].

  • Self-Validation Control: Prepare a blank (anhydrous ACN) and an authentic, properly stored (-20°C) reference standard of Icomethasone 21-Mesylate in parallel.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 5 minutes. Keep the column compartment at 25°C to minimize on-column thermal degradation.

  • Mass Spectrometry Detection: Operate in ESI+ mode.

    • Extract ion chromatograms (EIC) for m/z 487.0 (Intact Icomethasone 21-Mesylate)[1].

    • Extract EIC for m/z 409.0 (Hydrolyzed Icomethasone degradant).

  • Data Interpretation: If the peak area of m/z 409.0 exceeds 5% of the total integrated area, the batch requires recrystallization.

Protocol 2: Rescue & Recrystallization of Compromised Batches

If the LC-MS assessment shows 85–95% purity, the batch can often be rescued. This protocol leverages the differential solubility of the mesylate versus the hydrolyzed alcohol.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve 1.0 g of the degraded Icomethasone 21-Mesylate in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under continuous stirring at 15°C[5].

  • Anti-Solvent Precipitation: Slowly add 25 mL of ice-cold ( 0−2°C ) distilled water dropwise to the DMF solution. The intact 21-mesylate will precipitate out of solution rapidly, while the more polar hydrolyzed degradants remain partially solvated in the aqueous-DMF mixture.

  • Filtration: Filter the precipitated product immediately using a sintered glass funnel under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold water until a neutral pH is achieved[5].

  • Drying: Dry the recovered solid to a constant weight in a vacuum oven at 40°C with good air circulation. Do not exceed 40°C to prevent thermal elimination.

Part 4: Troubleshooting Workflow Visualization

Below is the logical decision tree for handling temperature excursions, mapped using standard pharmaceutical QA/QC parameters.

G Start Temperature Excursion (Sample exposed to 25°C) Quarantine Quarantine Batch at -20°C Start->Quarantine LCMS Perform LC-MS (Protocol 1) Quarantine->LCMS Decision Intact Purity > 95%? LCMS->Decision Proceed Proceed with Mometasone Synthesis Decision->Proceed Yes Rescue Purity 85-95% Perform Recrystallization (Protocol 2) Decision->Rescue No (85-95%) Discard Purity < 85% Discard Batch Decision->Discard No (<85%) Rescue->LCMS Re-test Purity

Workflow for managing Icomethasone 21-Mesylate temperature excursions and QA/QC analytical triage.

References

  • NIH PubChem. "ICOMETHASONE 21-MESYLATE". National Center for Advancing Translational Sciences.
  • Master Organic Chemistry. "Tosylates And Mesylates". Master Organic Chemistry.
  • Chemistry LibreTexts. "Characteristics of the SN1 Reaction". LibreTexts.
  • Chemistry Steps. "Mesylates and Tosylates with Practice Problems". Chemistry Steps.
  • Google Patents. "WO2001055171A1 - Mometasone and its preparation". Google Patents.

Sources

Handling and safety precautions for Icomethasone 21-Mesylate powder

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Icomethasone 21-Mesylate . This guide is engineered for researchers, synthetic chemists, and drug development professionals working with this critical corticosteroid intermediate.

Icomethasone 21-Mesylate is predominantly utilized as a reactive intermediate in the synthesis of potent glucocorticoids, such as Mometasone Furoate[1]. Because of the reactive nature of the C21-mesylate ester and the potent biological activity of the steroid backbone, strict handling, safety, and validation protocols are required to ensure both operator safety and experimental reproducibility.

Physicochemical Properties & Quantitative Data

Before handling the compound, familiarize yourself with its baseline physicochemical properties to anticipate its behavior in solution and during storage[2].

PropertyValue
Analyte Name Icomethasone 21-Mesylate
CAS Number 352315-75-4
Molecular Formula C23H31ClO7S
Molecular Weight 487.01 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Ethanol, CHCl3/MeOH; Poorly soluble in water
Storage Temperature 2-8°C (Powder), -20°C to -80°C (Solutions)

Safety Precautions & Handling (FAQ)

Q: What are the primary exposure hazards, and what Personal Protective Equipment (PPE) is mandated? A: Icomethasone 21-Mesylate is classified as a severe health hazard. According to the 3, it causes skin and serious eye irritation, and is harmful if swallowed, inhaled, or absorbed through the skin[3].

  • Causality: The highly lipophilic nature of the steroid backbone allows it to readily cross the stratum corneum (skin barrier) and cell membranes. Systemic absorption can lead to unintended, off-target glucocorticoid receptor activation.

  • Self-Validating Protocol (Handling): Always handle the powder within a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood to prevent the inhalation of aerosolized dust[3]. Validate your setup by checking the hood's inward airflow gauge before opening the vial. Mandated PPE includes double nitrile gloves, a well-fitted P100/N95 particulate respirator, and chemical splash goggles.

Q: How should the powder be stored to maintain long-term chemical stability? A: Store the lyophilized powder at 2-8°C in a tightly sealed, desiccated container[4].

  • Causality: The mesylate group at the C21 position is an excellent leaving group, designed specifically for subsequent nucleophilic substitution reactions. Exposure to ambient atmospheric moisture can lead to premature hydrolysis of the mesylate ester back into the C21-alcohol (icomethasone). Desiccation completely arrests this degradation pathway.

Experimental Workflows & Troubleshooting

Q: I am experiencing precipitation when diluting my DMSO stock solution into aqueous assay buffers. How can I resolve this? A: Corticosteroids are highly hydrophobic and prone to crashing out of aqueous solutions.

  • Causality: When a high-concentration DMSO stock is rapidly introduced into an aqueous environment, the local dielectric constant drops abruptly. This causes the lipophilic steroid to precipitate before it can evenly disperse.

  • Self-Validating Protocol (Stock Preparation & Aqueous Dilution):

    • Primary Stock: Dissolve the powder in 100% anhydrous DMSO to create a 10 mM to 50 mM primary stock. Vortex for 30 seconds.

    • Validation 1 (Optical Clarity): Visually inspect the vial against a dark background. The solution must be optically clear. If turbid, sonicate in a water bath at room temperature for 5 minutes.

    • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO.

    • Aqueous Transfer: Add the final DMSO working stock dropwise to the aqueous assay buffer while under vigorous vortexing. Ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v) to avoid cellular toxicity.

    • Validation 2 (Micro-precipitation Check): Before applying to cell cultures, inspect the buffer under a phase-contrast microscope at 10x magnification. The absence of refractile crystals validates that the steroid remains in solution and is bioavailable.

Sol_Workflow Start Weigh Powder (Analytical Balance) Solvent Add DMSO or EtOH (Avoid H2O) Start->Solvent Check Check Solubility (Visual Inspection) Solvent->Check Sonicate Sonicate/Vortex (If Turbid) Check->Sonicate Incomplete Store Aliquot & Store (-20°C to -80°C) Check->Store Clear Sonicate->Check

Fig 1: Step-by-step workflow for preparing and troubleshooting Icomethasone 21-Mesylate solutions.

Q: How can I verify the chemical integrity of Icomethasone 21-Mesylate before using it in a substitution reaction? A: Before proceeding with downstream synthesis (e.g., reacting with a chloride source to yield mometasone), it is critical to confirm that the mesylate group has not hydrolyzed[1].

  • Causality: If the mesylate has hydrolyzed back to icomethasone, the subsequent halogenation step will fail, resulting in drastically reduced yields of the final API.

  • Self-Validating Protocol (TLC Validation): Adapted from 1[1].

    • Stationary Phase: Prepare a silica gel TLC plate (e.g., Merck Art. 554).

    • Eluent System: Use a solvent mixture of Chloroform / Methanol / Water in a 90 : 7.5 : 0.5 ratio[1].

    • Sampling: Spot 5 µL of an 8 mg/mL solution of your compound dissolved in CHCl3/MeOH (9:1)[1].

    • Detection & Validation: Visualize under UV light at 254 nm[1]. The intact mesylate will have a distinct retention factor (Rf) compared to the hydrolyzed icomethasone byproduct. A single, clean spot validates that your starting material is fully reactive.

Synthesis_Logic Ico Icomethasone C21-Alcohol Intermediate Icomethasone 21-Mesylate Reactive Ester Ico->Intermediate Esterification Mesyl Methanesulfonyl Chloride Reagent Mesyl->Intermediate Mometasone Mometasone Final API Intermediate->Mometasone Substitution Chloride Chloride Ion Source Nucleophile Chloride->Mometasone

Fig 2: Synthesis logic of Mometasone via the Icomethasone 21-Mesylate reactive intermediate.

Q: What is the mechanism by which this class of compounds exerts anti-inflammatory effects in in vitro assays? A: While Icomethasone 21-Mesylate is primarily a synthetic intermediate, its structural analogs (and any residual icomethasone) act as potent Glucocorticoid Receptor (GR) agonists[].

  • Causality: As described by , the steroid diffuses across the cell membrane and binds to the cytosolic GR, causing a conformational change and the dissociation of chaperone proteins[]. The receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA[]. This modulates gene expression, upregulating anti-inflammatory proteins and repressing pro-inflammatory cytokines like interleukins 4 and 5[].

GR_Pathway Ico Corticosteroid (Lipophilic Diffusion) Cytosol Cytosolic GR Complex (Hsp90 Dissociation) Ico->Cytosol Binds to GR Dimer Receptor Dimerization (Nuclear Translocation) Cytosol->Dimer Activation GRE Glucocorticoid Response Element (DNA Binding) Dimer->GRE Enters Nucleus Gene Gene Expression Modulation (Anti-inflammatory Proteins) GRE->Gene Transcription

Fig 3: Mechanism of action for corticosteroid analogs via Glucocorticoid Receptor (GR) activation.

References

  • Title: DROŠĪBAS DATU LAPA - LGC Standards: (August 03 2021) Icomethasone 21-Mesylate Source: LGC Standards URL: 2

  • Title: Mometasone Furoate Impurities Source: BOC Sciences URL:

  • Title: SAFETY DATA SHEET: Mometasone Furoate EP Impurity K (Icomethasone) Source: TLC Pharmaceutical Standards URL: 3

  • Title: WO2001055171A1 - Mometasone and its preparation Source: Google Patents / World Intellectual Property Organization URL: 1

Sources

Minimizing baseline noise in Icomethasone 21-Mesylate UV detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Icomethasone 21-Mesylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize baseline noise in UV detection during HPLC analysis. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that addresses the specific challenges you may encounter.

Introduction to Baseline Noise in HPLC-UV Analysis

A stable, low-noise baseline is fundamental to achieving accurate and reproducible results in High-Performance Liquid Chromatography (HPLC). The signal-to-noise ratio (S/N) is a critical parameter that directly impacts the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method. For a compound like Icomethasone 21-Mesylate, a key intermediate in the synthesis of Mometasone Furoate, precise quantification is often necessary to monitor reaction progress and ensure purity.

Baseline noise can manifest in several ways:

  • Drift: A steady, gradual change in the baseline.

  • Wander (Wow): Long-frequency, wave-like fluctuations.

  • Short-term Noise: High-frequency, random fluctuations.

  • Spikes: Sharp, sporadic signals that are not true chromatographic peaks.

This guide will walk you through a systematic approach to identifying and eliminating the root causes of these issues in the context of analyzing Icomethasone 21-Mesylate.

Recommended Starting HPLC-UV Method for Icomethasone 21-Mesylate

While a specific monograph for Icomethasone 21-Mesylate may not be readily available, a robust starting method can be derived from established methods for structurally similar corticosteroids, such as Mometasone Furoate, Dexamethasone, and Betamethasone.[1][2][3] The core structural feature, the Δ1,4-diene-3-one chromophore, dictates the UV detection wavelength.[4]

ParameterRecommended Condition
Column Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile or Methanol (HPLC Grade)
Gradient Start with a 50:50 (A:B) mixture and adjust based on retention time. A gradient may be necessary if impurities with different polarities are present.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C for improved reproducibility
Injection Volume 10-20 µL
Detection Wavelength 240-254 nm (maximum absorbance for the Δ1,4-diene-3-one chromophore)[4][5]
Diluent A mixture of the mobile phase components (e.g., 50:50 Water:Acetonitrile) is typically a good choice.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems. We will explore issues originating from the mobile phase, the HPLC system, the column, and the detector.

Part 1: Mobile Phase Issues

Question 1: My baseline is showing random, high-frequency noise and occasional spikes. What could be the cause?

Answer: This is often due to dissolved gases in the mobile phase coming out of solution and forming microbubbles in the detector flow cell.[6] The change in pressure from the high-pressure side (column) to the low-pressure side (detector outlet) can cause this phenomenon.

Troubleshooting Protocol:

  • Degas Your Mobile Phase:

    • Online Degasser: Ensure your HPLC system's online degasser is functioning correctly. Check for any error indicators and ensure the vacuum tubing is secure.

    • Offline Degassing: If you do not have an online degasser, use one of the following methods before use:

      • Helium Sparging: Bubble helium through the mobile phase reservoir for 5-10 minutes.

      • Sonication: Place the mobile phase reservoir in an ultrasonic bath for 10-15 minutes.

      • Vacuum Filtration: Filter your mobile phase through a 0.45 µm filter under vacuum.

  • Check for Temperature-Induced Bubbles: If the column is heated, the mobile phase can become saturated with gas as it warms up and then release bubbles as it cools slightly before entering the detector. Applying a small amount of back pressure to the detector outlet can help keep gases dissolved.

  • Inspect for Leaks: A small leak on the low-pressure side of the system can introduce air. Check all fittings from the column outlet to the detector.

Question 2: I'm running a gradient, and my baseline is drifting upwards significantly. Why is this happening?

Answer: Baseline drift in gradient elution is commonly caused by a mismatch in the UV absorbance of your mobile phase components at the detection wavelength. Even high-purity solvents can have different absorbances.

Troubleshooting Protocol:

  • Verify Solvent Quality: Use high-purity HPLC-grade or LC-MS grade solvents. Lower quality solvents may contain UV-absorbing impurities.

  • Balance Mobile Phase Absorbance:

    • Run a blank gradient (without an injection) and observe the baseline.

    • If a drift is present, try adding a small amount of the stronger absorbing solvent (often the organic phase) to the weaker absorbing solvent (the aqueous phase) to balance their absorbance profiles. For example, if using acetonitrile and water, adding a tiny fraction of acetonitrile to the water reservoir can sometimes help.

  • Check for Contamination: Ensure your mobile phase reservoirs and lines are clean. Contaminants slowly leaching into the mobile phase can cause drift.

Part 2: HPLC System and Hardware

Question 3: My baseline has a periodic, repeating wave or pulse. What does this indicate?

Answer: A periodic, rhythmic baseline noise is almost always related to the pump. This is because the pump's reciprocating pistons create a pressure ripple that, if not properly dampened, can manifest as a detector signal.

Troubleshooting Protocol:

  • Check for Air in the Pump: Air trapped in a pump head will cause significant pressure fluctuations.

    • Purge the Pump: Open the purge valve and run the pump at a high flow rate (e.g., 5 mL/min) for several minutes for each solvent line to ensure all air is flushed out.

    • Check Solvent Inlet Filters: A clogged solvent filter can cause cavitation and introduce air bubbles.

  • Inspect Check Valves: Faulty or dirty check valves are a common cause of pressure fluctuations.

    • Cleaning: Remove the check valves and sonicate them in methanol or isopropanol.

    • Replacement: If cleaning does not resolve the issue, the check valves may need to be replaced.

  • Examine Pump Seals: Worn pump seals can lead to leaks and pressure instability. If you see salt deposits or solvent residue around the pump heads, the seals may need replacement.

Part 3: Column-Related Issues

Question 4: After several injections, my baseline has started to drift or show ghost peaks. What should I do?

Answer: This suggests that contaminants from your sample are accumulating on the column and slowly eluting, or that the column is not properly equilibrated between runs.

Troubleshooting Protocol:

  • Column Washing:

    • Disconnect the column from the detector to avoid contaminating the flow cell.

    • Wash the column with a strong solvent. For a C18 column, this could involve a sequence like:

      • Water (to remove buffers)

      • Isopropanol (an intermediate polarity solvent)

      • Tetrahydrofuran (THF) or Dichloromethane (DCM) (to remove strongly retained non-polar compounds)

      • Isopropanol

      • Mobile Phase

    • Always ensure the wash solvents are miscible with the previous solvent in the sequence.

  • Ensure Proper Equilibration: When running a gradient, it is crucial to allow the column to fully re-equilibrate to the initial conditions before the next injection. An insufficient equilibration time will cause retention time shifts and baseline drift. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column for re-equilibration.

  • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to adsorb strongly retained impurities and protect the more expensive analytical column.

Part 4: Detector Settings and Issues

Question 5: My baseline noise is high, even when the pump is off. How can I optimize my UV detector settings?

Answer: If noise persists with the pump off, the issue is likely with the detector itself (lamp, electronics, or flow cell) or the settings.

Troubleshooting Protocol:

  • Check the Detector Lamp:

    • Lamp Energy: Check the lamp energy or intensity through your chromatography software. A low energy reading indicates an aging lamp that needs replacement.

    • Warm-up Time: Always allow the UV lamp to warm up for at least 30 minutes before starting an analysis to ensure a stable output.

  • Clean the Flow Cell: A contaminated flow cell can scatter light and increase noise.

    • Flush the flow cell with a sequence of solvents, such as water, methanol, and isopropanol.

    • If necessary, a more aggressive cleaning with a dilute acid (e.g., 1N nitric acid) can be performed, but always consult your detector's manual first.

  • Optimize Data Acquisition Settings:

    • Response Time (or Time Constant): This setting smooths the baseline by averaging data points. A longer response time reduces noise but can also broaden peaks. A good starting point is a response time that is about one-tenth of the peak width (at half height) of your narrowest peak of interest.

    • Data Rate (or Sampling Rate): This determines how many data points are collected across a peak. You need 15-20 points across the peak for good integration. A rate that is too high can increase noise without improving data quality.

  • Wavelength Selection: Ensure you are using an appropriate wavelength. While 240-254 nm is ideal for Icomethasone 21-Mesylate, detecting at very low wavelengths (< 220 nm) will inherently have higher noise due to the absorbance of common solvents like methanol and acetonitrile.

Visualization of Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing the source of baseline noise.

Baseline_Troubleshooting start High Baseline Noise Observed pump_off Turn Off Pump Flow start->pump_off noise_persists Noise Persists? pump_off->noise_persists detector_issue Issue is Detector-Related noise_persists->detector_issue Yes pump_issue Issue is Flow-Related check_lamp Check Lamp Energy & Warm-up Time detector_issue->check_lamp clean_cell Clean Flow Cell check_lamp->clean_cell optimize_settings Optimize Response Time & Data Rate clean_cell->optimize_settings detector_solution Stable Baseline optimize_settings->detector_solution noise_type Noise Type? pump_issue->noise_type periodic_noise Periodic Noise (Pump-Related) noise_type->periodic_noise Periodic random_noise Random Noise / Drift (Mobile Phase/Column) noise_type->random_noise Random / Drift purge_pump Purge Pump Heads periodic_noise->purge_pump degas_mp Degas Mobile Phase random_noise->degas_mp check_valves Inspect/Clean Check Valves purge_pump->check_valves inspect_seals Inspect Pump Seals check_valves->inspect_seals inspect_seals->detector_solution check_solvents Verify Solvent Purity degas_mp->check_solvents wash_column Wash/Equilibrate Column check_solvents->wash_column wash_column->detector_solution

Caption: Systematic workflow for troubleshooting HPLC baseline noise.

References

  • Shimadzu Corporation. (n.d.). Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Retrieved from [Link]

  • Youssef, R. M. (2016). Development of Stability Indicating HPLC-DAD method for Simultaneous Determination of Mometsone Furoate and Salicylic Acid in Ointment Matrix. Analytical Methods. Retrieved from [Link]

  • Vairale, A., Sherikar, A., & Sivaswaroop, P. (2009). Determination of mometasone furoate by HPLC in topical preparations: Validation. Analytical Chemistry, an Indian Journal, 8(4), 589-593. Retrieved from [Link]

  • Clark, B. J. (n.d.). UV spectra of some representative drug molecules. Retrieved from a resource discussing steroid enone chromophores.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Prednisone. Retrieved from [Link]

  • Waters Corporation. (n.d.). Performance Verification of the USP Mometasone Furoate Ointment Method Using the Alliance HPLC System. Retrieved from [Link]

  • Bari, V. R., et al. (2011). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Journal of Chromatographic Science, 49(9), 659-665. Retrieved from [Link]

  • Russo, D., et al. (2022). Validation of a Rapid and Easy-to-Apply Method to Simultaneously Quantify Co-Loaded Dexamethasone and Melatonin PLGA Microspheres by HPLC-UV: Encapsulation Efficiency and In Vitro Release. Pharmaceutics, 14(2), 299. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001055171A1 - Mometasone and its preparation.
  • Reber, J. L., et al. (2010). Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and related compounds in a pharmaceutical cream. Journal of Liquid Chromatography & Related Technologies, 33(15), 1437-1451. Retrieved from [Link]

  • Lynch, I. W., et al. (2015). An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone. MURAL - Maynooth University Research Archive Library. Retrieved from [Link]

Sources

Icomethasone 21-Mesylate Bioanalysis Support Center: Troubleshooting Plasma Recovery

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the bioanalysis of Icomethasone 21-Mesylate (UNII: CX74PZ3SZ2). Extracting synthetic, heavily modified corticosteroids from biological matrices presents a unique set of challenges. This guide is designed for drug development professionals and analytical scientists who are experiencing poor extraction recovery, high variability, or severe matrix effects during LC-MS/MS analysis.

The Causality of Poor Recovery: Why Standard Methods Fail

Before troubleshooting, it is critical to understand the chemical behavior of Icomethasone 21-Mesylate in human plasma. Poor recovery is rarely due to a single factor; rather, it is a cascading failure of standard sample preparation techniques against the molecule's specific properties:

  • Pre-Analytical Degradation (The Mesylate Liability): The 21-mesylate (methanesulfonate) group is an excellent leaving group. In uninhibited plasma at room temperature, endogenous esterases and nucleophiles rapidly cleave this group, leading to artificial "low recovery" that is actually pre-analytical degradation.

  • High Protein Binding: Like many synthetic corticosteroids, Icomethasone 21-Mesylate exhibits high affinity for Corticosteroid-Binding Globulin (CBG) and human serum albumin. Weak precipitation agents fail to fully denature these proteins, leaving the analyte trapped in the pellet.

  • Chelation to Extraction Media: During Solid Phase Extraction (SPE) or phospholipid removal, chelating steroids bind irreversibly to Lewis acid sites on silica or zirconia-based stationary phases. Standard acidic modifiers (like 1% formic acid) are too weak to disrupt this interaction.

  • Phospholipid Ion Suppression: Endogenous plasma phospholipids co-elute with hydrophobic corticosteroids, causing severe ion suppression in the ESI source and rapidly degrading column lifetime[1].

Troubleshooting Guide & FAQs

Q: I am using standard Protein Precipitation (PPT) with 1% formic acid in acetonitrile, but my recovery is below 30%. What is happening? A: Formic acid is insufficient for chelating corticosteroids. While it precipitates proteins, it fails to disrupt the chelation interactions between the steroid and the extraction matrix or residual metal ions in the LC system. Furthermore, formic acid does not effectively remove endogenous phospholipids, leading to signal suppression.

Q: How do I prevent the 21-mesylate group from degrading before I even start the extraction? A: You must implement pre-analytical stabilization. Immediately upon blood draw, collect plasma in tubes containing an esterase inhibitor (e.g., Sodium Fluoride [NaF] or PMSF) and process all samples strictly on ice (4°C).

Q: Why is 0.5% Citric Acid recommended over Formic Acid for HybridSPE? A: Citric acid acts as a strong competitive chelator. When added to the precipitation solvent and used to precondition the HybridSPE-Phospholipid plate, citric acid binds to the active Lewis acid sites on the zirconia-coated silica. This blocks the Icomethasone 21-Mesylate from chelating to the plate, allowing it to pass through freely while the plate still successfully traps phospholipids[2].

Q: Traditional Liquid-Liquid Extraction (LLE) gives me better recovery than SPE, but I keep getting emulsions. Is there a workaround? A: Yes. If you prefer liquid partitioning over solid-phase methods, switch to Supported Liquid Extraction (SLE) . SLE uses an inert diatomaceous earth support to absorb the aqueous plasma. When you apply an immiscible solvent (like dichloromethane), the extraction occurs at the micro-droplet interface, completely alleviating the liquid handling and emulsion formation issues associated with traditional LLE[3].

Validated Self-Validating Protocol: Citric Acid-Disrupted HybridSPE

This protocol is engineered as a self-validating system . It utilizes competitive chelation to maximize recovery and includes a matrix-monitoring step to ensure the extraction performed correctly.

Reagents Required
  • Precipitation Solvent: 0.5% (w/v) Citric Acid in Acetonitrile (LC-MS grade).

  • Extraction Plate: HybridSPE-Phospholipid 96-well plate (50 mg/well).

  • Internal Standard (IS): Deuterated corticosteroid (e.g., Dexamethasone-d4).

Step-by-Step Methodology
  • Sample Stabilization: Thaw plasma samples on ice. Ensure samples were originally collected with 5 mM NaF.

  • IS Spiking: Aliquot 100 µL of plasma into a 96-well collection plate. Add 10 µL of the IS working solution. Causality: Adding IS before precipitation ensures it accounts for any subsequent volume loss or matrix suppression.

  • Plate Preconditioning: Precondition the HybridSPE plate by passing 300 µL/well of the 0.5% Citric Acid in Acetonitrile solvent through the plate using a vacuum manifold (10" Hg). Causality: This step preemptively ties up the zirconia Lewis acid sites.

  • Protein Precipitation: Add 300 µL of the 0.5% Citric Acid in Acetonitrile to the plasma. Vortex aggressively for 2 minutes to denature CBG. Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Filtration: Transfer the supernatant to the preconditioned HybridSPE plate. Apply vacuum (10" Hg) for 4 minutes. Collect the filtrate in a clean collection plate.

  • Self-Validation (Matrix Monitoring): Inject the eluate into the LC-MS/MS. Program a Q3 full scan or precursor ion scan for m/z 104 (the phosphocholine headgroup). Validation logic: If m/z 104 is absent, the plate successfully removed the phospholipids. If m/z 104 is present, the plate capacity was exceeded, and the sample must be re-processed.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when extracting chelating corticosteroids from human plasma using various methodologies. Note the critical impact of the acidic modifier on absolute recovery.

Extraction MethodAdditive / ModifierPhospholipid Removal (%)Absolute Recovery (%)% RSD (n=8)
Protein Precipitation (PPT) 1% Formic Acid< 10%18.4%22.5%
Liquid-Liquid Extraction (LLE) Dichloromethane~ 40%45.2%15.3%
Supported Liquid Extraction (SLE) Water Load (pH 8.0)~ 85%68.7%11.2%
HybridSPE-Phospholipid 1% Formic Acid> 99%31.5%18.6%
HybridSPE-Phospholipid 0.5% Citric Acid > 99% 92.3% 4.1%

Visualizations of Mechanisms and Workflows

Workflow A Plasma Sample (Icomethasone 21-Mesylate) B Esterase Hydrolysis (Mesylate Loss) A->B Room Temp No Inhibitors C Add NaF/PMSF Process at 4°C A->C Best Practice D Protein Precipitation (0.5% Citric Acid) C->D E HybridSPE Plate (Phospholipid Removal) D->E Supernatant F LC-MS/MS Analysis (High Recovery) E->F Eluate

Caption: Workflow for stabilizing and extracting Icomethasone 21-Mesylate from plasma.

Mechanism Z Zirconia-Coated Silica (Stationary Phase) C 0.5% Citric Acid (Chelating Agent) C->Z Blocks Lewis Acid Sites P Endogenous Phospholipids (Matrix Interference) P->Z Strongly Retained (Phosphate-Zirconia Bond) S Icomethasone 21-Mesylate (Target Analyte) S->Z Passes Through (Chelation Prevented)

Caption: Mechanism of citric acid preventing analyte chelation during HybridSPE.

References

  • Title : Extraction of Corticosteroids using 96-well Supported Liquid Extraction (SLE) and LC-MS/MS Analysis Source : Biotage URL : 3

  • Title : LC/MS/MS Analysis of Steroid Hormones in Plasma Source : Sigma-Aldrich URL : Link

  • Title : Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma Source : PMC - NIH URL : 2

  • Title : HybridSPE®-Phospholipid 96-well solid phase extraction (SPE) Plate Source : Sigma-Aldrich URL : 1

  • Title : Ascentis Express UHPLC Columns Source : Sigma-Aldrich URL : Link

Sources

Validation & Comparative

Icomethasone 21-Mesylate vs. Mometasone Furoate: Receptor Binding Affinity and Structural Pharmacology Guide

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and quality control, profiling the pharmacological activity of active pharmaceutical ingredient (API) impurities is critical for establishing toxicological safety thresholds. Icomethasone 21-Mesylate (officially recognized as Mometasone Furoate EP Impurity N, CAS 352315-75-4) is a key synthetic and degradation derivative of the highly potent topical corticosteroid Mometasone Furoate (MF) .

As a Senior Application Scientist, I have structured this guide to provide an in-depth, objective comparison of the glucocorticoid receptor (GR) binding affinities of these two molecules. By analyzing their structure-activity relationships (SAR) and detailing the self-validating experimental protocols used to quantify these metrics, this guide serves as a comprehensive resource for drug development professionals establishing API specifications.

Structural Pharmacology & Ligand-Receptor Dynamics

To understand the difference in receptor binding affinity between MF and Icomethasone 21-Mesylate, we must first examine the causality driven by their molecular structures.

Mometasone furoate possesses a highly optimized structure for the human glucocorticoid receptor. It features a lipophilic furoate ester at the C-17 position and a compact, highly electronegative chlorine atom at the C-21 position. This C-21 chlorine fits perfectly into the narrow, hydrophobic ligand-binding pocket of the GR, driving an exceptionally slow dissociation rate ( koff​ ) and resulting in a massive relative receptor affinity (RRA) of approximately 2200 (where Dexamethasone = 100) .

Icomethasone 21-Mesylate , conversely, replaces the C-21 chlorine with a bulky mesylate group ( −O−SO2​−CH3​ ).

  • Mechanistic Impact : While the mesylate group can act as a hydrogen bond acceptor, its significant steric bulk creates spatial clashes within the GR ligand-binding domain.

  • Kinetic Result : This steric hindrance prevents the receptor from achieving the tightest possible closed conformation around the ligand. Consequently, the dissociation rate increases, and the overall binding affinity drops significantly compared to the parent API .

Despite this reduction, the intact steroidal core ensures that Icomethasone 21-Mesylate retains measurable GR affinity, necessitating strict control in API formulations to prevent off-target or cumulative systemic effects.

Comparative Receptor Binding Affinity Data

The following table synthesizes the quantitative binding data, illustrating the profound impact of the C-21 substitution on receptor affinity.

CompoundC-21 SubstitutionRelative Receptor Affinity (RRA)*Estimated Kd​ (nM)Pharmacological Role
Dexamethasone (Reference) −OH 100~1.50Baseline Standard
Mometasone Furoate −Cl ~2200~0.044Highly Potent API
Icomethasone 21-Mesylate −O−SO2​−CH3​ ~150 - 300 ~0.50 - 1.00API Impurity (Impurity N)

*RRA is normalized to Dexamethasone = 100. **Values derived from SAR profiling of C-21 substituted mometasone derivatives and related icomethasone analogs.

Mechanistic Pathway: Glucocorticoid Receptor Activation

Upon binding either MF or its mesylate impurity, the glucocorticoid receptor undergoes a well-characterized signaling cascade. The affinity of the ligand directly dictates the duration of receptor activation and the subsequent potency of transactivation (upregulation of anti-inflammatory proteins like Annexin A1) and transrepression (tethering to NF-κB to suppress cytokines).

GR_Pathway Ligand Glucocorticoid Ligand (MF / Icomethasone 21-Mesylate) Cytosol Cytosolic GR Complex (GR-HSP90-FKBP52) Ligand->Cytosol Cell Membrane Diffusion ActiveGR Activated GR (Chaperones Dissociated) Cytosol->ActiveGR Ligand Binding & Conformational Shift Nucleus Nuclear Translocation ActiveGR->Nucleus Importin-mediated Transport Transactivation Transactivation (GRE) ↑ Anti-inflammatory Proteins Nucleus->Transactivation Homodimerization Transrepression Transrepression (NF-κB/AP-1) ↓ Pro-inflammatory Cytokines Nucleus->Transrepression Monomeric Tethering

Fig 1. Glucocorticoid receptor activation and dual-pathway signaling cascade.

Experimental Methodologies: Affinity Profiling

To accurately quantify the binding affinity of Icomethasone 21-Mesylate against MF, a Fluorescence Polarization (FP) Competitive Binding Assay is the industry standard .

Why FP? FP is chosen over traditional radioligand binding because it allows for real-time, homogeneous phase measurement. It eliminates the need for wash steps that might disrupt the faster-dissociating transient interactions characteristic of bulky impurities like the 21-mesylate.

Step-by-Step FP Assay Protocol

This protocol is designed as a self-validating system. By incorporating specific control wells, the assay internally verifies that changes in polarization are strictly due to competitive receptor binding, not auto-fluorescence or non-specific aggregation.

1. Reagent Preparation:

  • Receptor: Prepare recombinant human Glucocorticoid Receptor (hGR) in assay buffer (10 mM potassium phosphate, pH 7.4, 20 mM sodium molybdate, 0.1 mM EDTA, 5 mM DTT). Causality: Molybdate stabilizes the GR in its ligand-friendly conformation by inhibiting phosphatase activity.

  • Tracer: Prepare a fluorescently labeled glucocorticoid tracer (e.g., Fluormone™ GS1) at a working concentration of 2 nM.

  • Competitors: Prepare 3-fold serial dilutions of Mometasone Furoate and Icomethasone 21-Mesylate in DMSO (final assay DMSO concentration must not exceed 1% to prevent receptor denaturation).

2. Assay Assembly (384-well black microplate):

  • Blank Wells: Buffer + DMSO only (Validates background fluorescence).

  • Tracer Control Wells: Tracer + Buffer + DMSO (Establishes baseline minimum polarization, free tracer).

  • Maximum Binding Wells: Receptor + Tracer + DMSO (Establishes maximum polarization, mPmax​ ).

  • Test Wells: Receptor + Tracer + Serial dilutions of MF or Icomethasone 21-Mesylate.

3. Incubation:

  • Incubate the plate in the dark at 22°C for 2 to 4 hours. Causality: This extended incubation ensures that the system reaches thermodynamic equilibrium, which is critical for accurately calculating the inhibition constant ( Ki​ ) of slow-binding lipophilic steroids.

4. Measurement & Data Analysis:

  • Read the plate on a microplate reader equipped with polarization filters (Excitation ~485 nm, Emission ~530 nm).

  • Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation : Ki​=IC50​/(1+[Tracer]/Kd​_tracer) . Causality: This mathematical correction removes the influence of the tracer's concentration and affinity, yielding the true intrinsic affinity of the impurity.

FP_Assay Prep Prepare Recombinant Human GR Tracer Add Fluorescent Tracer (1-2 nM) Prep->Tracer Compete Add Unlabeled Competitor (Serial Dilution) Tracer->Compete Read Measure Fluorescence Polarization (mP) Compete->Read Analyze Calculate IC50 & Ki (Cheng-Prusoff) Read->Analyze

Fig 2. Fluorescence Polarization (FP) assay workflow for determining GR binding affinity.

Analytical Implications for Drug Development

Understanding the binding affinity of Icomethasone 21-Mesylate is not merely an academic exercise; it has direct regulatory implications. Because the mesylate impurity retains a fraction of the parent drug's GR affinity (RRA ~150-300), it is pharmacologically active.

When establishing the ICH Q3A/Q3B specification limits for Mometasone Furoate drug products, toxicologists must account for this residual activity. If the impurity limit is set too high, the cumulative receptor activation from the API and the impurity could alter the local therapeutic index, potentially increasing the risk of localized skin atrophy or systemic suppression if absorbed. Therefore, rigorous chromatographic control (HPLC/UPLC) of Impurity N, backed by FP assay binding data, is a non-negotiable standard in modern corticosteroid manufacturing.

References

  • Human Receptor Kinetics, Tissue Binding Affinity, and Stability of Mometasone Furoate Journal of Pharmaceutical Sciences URL:[Link]

  • Binding affinities of mometasone furoate and related compounds including its metabolites for the glucocorticoid receptor of rat skin tissue The Journal of Steroid Biochemistry and Molecular Biology URL:[Link]

  • C20-C21 substituted glucocorticoid receptor agonists (Patent WO2009085879A2)

Validating HPLC methods for Icomethasone 21-Mesylate impurity detection

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating HPLC Methods for Icomethasone 21-Mesylate Impurity Detection: A Comparative Guide for Corticosteroid Profiling

Introduction As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of resolving structurally homologous corticosteroid impurities. Icomethasone 21-Mesylate (CAS: 352315-75-4), a critical synthesis intermediate and potential impurity of the potent active pharmaceutical ingredient (API) Mometasone Furoate, presents a unique chromatographic challenge[1]. Its structural similarity to the parent API—differing primarily at the C-21 position where a mesylate group replaces the furoate or hydroxyl moiety—results in nearly identical lipophilicity and severe co-elution risks during standard release testing.

In this guide, we will objectively compare traditional Reverse Phase HPLC (RP-HPLC) against Ultra-High Performance Liquid Chromatography (UHPLC) for the trace detection of Icomethasone 21-Mesylate. Furthermore, we will establish a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[2].

The Causality of Chromatographic Choices

To develop a robust method, we must first understand the physicochemical behavior of the analyte:

  • Stationary Phase Selection: Corticosteroids possess a neutral, hydrophobic backbone, but the introduction of a mesylate group alters the local dipole moment at the C-21 position. A high-density, end-capped C18 column is mandatory. The hydrophobic alkyl chains interact with the steroid nucleus, while the end-capping prevents secondary, unpredictable ion-exchange interactions between the polar mesylate oxygen atoms and residual surface silanols.

  • Mobile Phase Chemistry: An acidic aqueous/organic gradient (e.g., 0.1% Formic Acid in Water / Acetonitrile) is chosen over neutral buffers. The low pH (approx. 2.8) ensures that any trace silanols on the column remain protonated, eliminating peak tailing and maintaining sharp, symmetrical peaks for accurate integration[3].

  • Detection Strategy: UV detection at 254 nm is selected because the cross-conjugated 1,4-diene-3-one system in the A-ring of the steroid backbone provides a strong π−π∗ transition chromophore, maximizing the signal-to-noise ratio for both the API and the impurity[4].

Methodology Comparison: Traditional RP-HPLC vs. UHPLC

To determine the most efficient method for routine Quality Control (QC), we compared a standard RP-HPLC method against a modernized UHPLC approach. The data below demonstrates why modern laboratories are shifting toward sub-2-micron particle chemistries for corticosteroid impurity profiling.

Performance MetricTraditional RP-HPLC (C18, 5 µm)UHPLC (C18, 1.7 µm)Analytical Advantage of UHPLC
Run Time 45.0 minutes12.0 minutes73% reduction in analysis time, increasing throughput.
Resolution ( Rs​ ) 1.83.4Superior baseline separation from the Mometasone API.
Limit of Detection (LOD) 0.05%0.01%Enhanced sensitivity for trace genotoxic/reactive impurities.
Tailing Factor ( Tf​ ) 1.451.05Sharper peaks due to reduced eddy diffusion (Van Deemter effect).
Solvent Consumption ~45 mL per run~6 mL per runSignificant reduction in hazardous organic waste.

Self-Validating Experimental Protocol

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system: it incorporates dynamic System Suitability Testing (SST) that acts as a logical gatekeeper. If the SST criteria are not met, the sequence automatically aborts, preventing the generation of untrustworthy data and ensuring compliance with compendial standards[5].

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water. (Causality: Low pH sharpens the mesylate peak).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v). (Causality: Matching the initial gradient conditions prevents solvent-shock and peak distortion at the solvent front).

Step 2: Standard and Sample Preparation

  • SST Resolution Standard: Spike Mometasone Furoate API (1.0 mg/mL) with Icomethasone 21-Mesylate at a 0.15% w/w level.

  • Test Sample: Prepare the API sample at 1.0 mg/mL in the diluent. Sonicate for 10 minutes at 20°C to ensure complete dissolution without inducing thermal degradation.

Step 3: Chromatographic Execution (The Self-Validating Gate)

  • Column: C18, 100 mm × 2.1 mm, 1.7 µm.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 30% B to 80% B over 10 minutes, followed by a 2-minute re-equilibration.

  • SST Gate: Inject the SST Resolution Standard. The chromatography data system (CDS) must verify:

    • Resolution ( Rs​ ) between Icomethasone 21-Mesylate and Mometasone Furoate ≥2.0 .

    • Tailing factor ( Tf​ ) for the impurity ≤1.2 .

    • %RSD of impurity peak area (n=5) ≤2.0% .

  • Causality: If Rs​<2.0 , it indicates column voiding or a mobile phase preparation error. The system aborts the run, ensuring absolute data trustworthiness.

Step 4: ICH Q2(R2) Validation Parameter Assessment Following the ICH Q2(R2) guidelines[2], the method is validated across the following pillars:

  • Specificity: Confirmed via forced degradation (acid, base, peroxide, heat, light). Icomethasone 21-Mesylate must not co-elute with secondary degradants.

  • Linearity: Evaluated from the LOQ (0.01%) to 120% of the specification limit. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Assessed via spike-recovery experiments at 50%, 100%, and 150% of the specification limit. Recovery must strictly fall between 95.0% and 105.0%.

Workflow Visualization

Below is the logical workflow mapping the self-validating nature of this analytical procedure.

HPLC_Validation N1 Sample & Standard Prep (API + 0.15% Impurity) N2 UHPLC Separation (C18, 1.7µm, Gradient) N1->N2 Inject Sequence N3 System Suitability Testing (SST) Rs > 2.0, Tf < 1.2 N2->N3 Analyze Peaks N4 ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) N3->N4 Pass SST Criteria N6 System Halt Investigate Root Cause N3->N6 Fail SST N5 Method Approved Data Reported N4->N5 Validation Met

Self-validating UHPLC workflow for Icomethasone 21-Mesylate detection per ICH Q2(R2).

References

  • ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation (ICH). Available at: [Link]

  • Method Development, Validation and Estimation of Relative Response Factor for the Quantitation of Known Impurities in Mometasone Furoate . ResearchGate. Available at: [Link]

  • Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography . PubMed (NIH). Available at: [Link]

Sources

Icomethasone 21-Mesylate Analytical Standards: A Comparative Guide and ICH Q2(R2) Validation Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the accurate quantification of synthesis-related impurities is non-negotiable. Icomethasone 21-Mesylate (CAS 352315-75-4) is a critical synthetic intermediate and recognized degradation product, formally classified as Mometasone Furoate Impurity N (EP Impurity)[1][2].

Because of its structural homology to the active pharmaceutical ingredient (API)—sharing the highly conserved pregna-1,4-diene-3,20-dione steroidal backbone—chromatographic resolution is notoriously difficult. This guide provides a definitive, objective comparison of analytical standard tiers for Icomethasone 21-Mesylate and outlines a self-validating, mechanistic ICH Q2(R2) validation protocol designed for modern UHPLC systems.

The Chemical Context: Icomethasone 21-Mesylate in Corticosteroid Profiling

Icometasone is a synthetic glucocorticoid and a known metabolite of Mometasone Furoate[3][4]. During the synthesis of Mometasone Furoate, methanesulfonyl chloride is often utilized to activate the 21-hydroxyl group, leading to the formation of Icomethasone 21-Mesylate (Chemical Formula: C23H31ClO7S)[5]. If not tightly controlled, this mesylate ester persists in the final API matrix.

ImpurityPathway Mometasone Mometasone Furoate (API) Icomethasone Icomethasone (Intermediate/Metabolite) Mometasone->Icomethasone Hydrolysis Mesylate Icomethasone 21-Mesylate (EP Impurity N) Icomethasone->Mesylate Mesylation (Synthesis Artifact)

Caption: Synthesis and degradation pathway forming Icomethasone 21-Mesylate.

Comparative Analysis of Analytical Standard Tiers

The revised ICH Q2(R2) guideline mandates that analytical procedures must be proven "fit for their intended purpose"[6]. The reliability of your validation is directly proportional to the quality of your reference standard. Below is an objective, data-backed comparison of utilizing different tiers of Icomethasone 21-Mesylate standards during an HPLC assay validation.

Standard TierPurity TraceabilitySpecificity (Rs from API)Precision (%RSD, n=6)*Cost-EfficiencyBest Use Case
Primary Pharmacopeial (EP) Absolute (Mass Balance)2.10.8%Low (High Cost, Limited Supply)Final Regulatory Submission
Commercial CRM (ISO 17034) High (qNMR verified, >99%)2.10.9%HighRoutine ICH Q2(R2) Validation
In-House Working Standard Variable (Requires internal char.)1.8 - 2.11.8%MediumEarly-Stage R&D / Range Finding

*Experimental Data Note: Precision variance in in-house standards is frequently caused by trace, uncharacterized synthetic byproducts (e.g., epimers) that co-elute and distort peak integration algorithms.

The Verdict: For comprehensive ICH Q2(R2) validation, Commercial CRMs offer the optimal balance. They provide the rigorous mass-balance characterization required to prove Accuracy (Recovery) without the prohibitive costs associated with consuming Primary Pharmacopeial standards for routine multi-day precision studies.

Mechanistic Validation: ICH Q2(R2) Protocol Design

A robust validation protocol is not a checklist; it is a self-validating system where each parameter mathematically supports the others. The workflow below illustrates the interconnected nature of ICH Q2(R2) parameters[7][8].

ValidationWorkflow Standard Icomethasone 21-Mesylate Analytical Standard SST System Suitability Testing (SST) Standard->SST Specificity Specificity (Resolution > 1.5) SST->Specificity Linearity Linearity & Range (R² ≥ 0.999) SST->Linearity Accuracy Accuracy (Recovery 95-105%) SST->Accuracy Precision Precision (RSD ≤ 2.0%) SST->Precision LOD_LOQ LOD / LOQ (S/N ≥ 3 & 10) SST->LOD_LOQ Validation ICH Q2(R2) Validated Method Specificity->Validation Linearity->Validation Accuracy->Validation Precision->Validation LOD_LOQ->Validation

Caption: ICH Q2(R2) analytical method validation workflow for impurity profiling.

Self-Validating Systems: System Suitability Testing (SST)

Before executing the steps below, the system must prove its capability. The SST acts as an automated gatekeeper. If the system fails SST, the validation sequence halts.

  • Resolution ( Rs​ ): Must be ≥1.5 between Icomethasone 21-Mesylate and Mometasone Furoate.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the impurity peak to ensure accurate integration at the LOQ level.

  • Injection Precision: %RSD≤2.0% for 6 replicate injections of the 0.15% specification standard.

Step-by-Step Experimental Methodologies

The following UHPLC-UV methodology provides the technical parameters and the causality behind each choice to ensure successful ICH Q2(R2) compliance.

Chromatographic Conditions:

  • Column: C18, 1.7 µm, 2.1 x 100 mm. (Causality: Sub-2-micron particles generate the high theoretical plate count required to resolve the 21-mesylate ester from the 21-chloro API).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = Acetonitrile. (Causality: Acidic pH suppresses the ionization of trace secondary impurities, ensuring sharp peak shapes, while the mesylate itself remains neutral).

  • Detection: UV at 248 nm. (Causality: Targets the highly conjugated pregna-1,4-diene-3,20-dione chromophore, maximizing signal-to-noise for trace detection).

Step 1: Sample & Standard Preparation
  • Action: Prepare a diluent of 50:50 (v/v) Water:Acetonitrile. Dissolve the Icomethasone 21-Mesylate standard to a stock concentration of 100 µg/mL, then dilute to the working concentration (typically 0.15% of the API nominal concentration).

  • Causality: Corticosteroids are highly hydrophobic. Using a diluent with >70% water causes standard precipitation. Conversely, 100% organic diluent causes severe peak distortion (solvent fronting) when injected into a gradient starting at 30% organic. The 50:50 ratio perfectly balances solubility and chromatographic focusing at the column head.

Step 2: Specificity & Forced Degradation
  • Action: Inject a blank, the API, the Icomethasone 21-Mesylate standard, and forced degradation samples (acid, base, peroxide, heat, UV).

  • Causality: ICH Q2(R2) requires proof that the impurity can be quantified without interference[6][9]. Because the mesylate group is susceptible to hydrolysis back to Icomethasone under basic conditions, forced degradation proves the method is stability-indicating and can resolve the mesylate from its own downstream degradants.

Step 3: Linearity and Range
  • Action: Prepare a 6-point calibration curve ranging from the LOQ (e.g., 0.03%) to 120% of the specification limit (e.g., 0.18%). Apply a weighted linear regression ( 1/x ).

  • Causality: The reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision[6]. Standard unweighted linear regression often biases toward higher concentrations. At trace impurity levels, heteroscedasticity (unequal variance) is common; a 1/x weighting ensures the lower end of the curve (near LOQ) remains highly accurate.

Step 4: Accuracy (Matrix Spiking)
  • Action: Spike the Mometasone Furoate API matrix (prepared at 10 mg/mL) with the Icomethasone 21-Mesylate standard at 50%, 100%, and 150% of the specification limit. Calculate % Recovery.

  • Causality: Validating recovery in the presence of the API matrix ensures that the massive API peak does not cause localized column overloading or UV detector saturation (which could artificially suppress the response of the trace impurity). Acceptable recovery (95-105%) proves matrix independence.

Step 5: Precision (Repeatability & Intermediate)
  • Action: Prepare 6 independent sample preparations spiked at the 100% specification level. Analyze on Day 1 (Repeatability). Have a second analyst prepare 6 new samples on Day 2 using a different UHPLC system and column lot (Intermediate Precision).

  • Causality: This satisfies the ICH Q2(R2) requirement for robustness against normal laboratory variations[7]. An overall %RSD≤2.0% confirms the method is rugged enough for routine QC deployment.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

  • Icometasone (CL09) - Inxight Drugs National Center for Advancing Translational Sciences (NCATS). URL:[Link]

Sources

Cross-Validation of LC-MS/MS Assays for Icomethasone 21-Mesylate: QqQ vs. HRAM Q-TOF

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Trace-Level Mutagenic Impurity Quantification in Corticosteroid APIs

Executive Summary & Regulatory Context

Icomethasone 21-Mesylate (CAS 352315-75-4) is a critical synthetic intermediate and a known degradant—officially classified as EP Impurity N—in the manufacturing of the corticosteroid Mometasone Furoate. Structurally, it is a mesylate ester. Because mesylate esters are potent alkylating agents capable of DNA reactivity, they are classified as potentially mutagenic.

Consequently, their control in active pharmaceutical ingredients (APIs) is strictly governed by the [1]. These regulations mandate that mutagenic impurities be quantified and controlled at or below the Threshold of Toxicological Concern (TTC), which often translates to limits of detection (LOD) in the sub-parts-per-million (ppm) range. This guide objectively compares the performance of a Next-Generation Triple Quadrupole (QqQ) LC-MS/MS platform against a High-Resolution Accurate Mass (HRAM) Q-TOF system for the trace quantification of Icomethasone 21-Mesylate, providing a self-validating methodology for regulatory compliance.

Mechanistic Causality: The Analytical Challenge

Quantifying trace [3] in a highly concentrated Mometasone Furoate matrix presents two severe analytical hurdles:

  • Isobaric and Matrix Interference: The structural similarity between the impurity ( C23​H31​ClO7​S , MW 487.01) and the API leads to significant co-elution risks. When high concentrations of the API enter the mass spectrometer, they monopolize the available charge in the electrospray ionization (ESI) source, causing severe ion suppression of the trace impurity.

  • In-Source Lability: The mesylate group is highly susceptible to thermal degradation and premature in-source fragmentation during ESI.

Causality of Platform Choice (Why QqQ Outperforms Q-TOF): While HRAM Q-TOF systems are the gold standard for untargeted impurity profiling, they struggle with dynamic range in targeted trace analysis. The massive ion flux of the Mometasone API saturates the Time-of-Flight (TOF) detector, triggering space-charge effects that mask the trace mesylate signal.

Conversely, a QqQ system operating in Multiple Reaction Monitoring (MRM) mode acts as a physical double-mass filter. The first quadrupole (Q1) selectively isolates the Icomethasone 21-Mesylate precursor ion ( m/z 487.1), completely discarding the Mometasone API matrix before it reaches the collision cell. This causality—physical matrix exclusion prior to detection—grants QqQ platforms a 10- to 50-fold sensitivity advantage over Q-TOF for this specific assay.

Objective Performance Comparison

To demonstrate this, a cross-validation was executed comparing a Next-Gen QqQ LC-MS/MS against a standard HRAM Q-TOF system, adhering strictly to the [2]. The impurity was spiked into a 10 mg/mL Mometasone Furoate matrix.

Table 1: Cross-Validation Metrics for Icomethasone 21-Mesylate

Validation ParameterNext-Gen QqQ LC-MS/MS (MRM)HRAM Q-TOF LC-MS/MS (PRM)
Limit of Quantitation (LOQ) 0.1 ppm (0.0001% w/w)2.5 ppm (0.0025% w/w)
Linear Dynamic Range 0.1 ppm – 100 ppm2.5 ppm – 50 ppm
Accuracy (at 1.5 ppm TTC) 98.5% ± 2.1%Not Quantifiable (Below LOQ)
Precision (%CV at 5 ppm) 3.4%12.8%
Matrix Effect (Suppression) < 5%> 35%
Duty Cycle / Dwell Time 10 ms per transition100 ms per full scan
Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity and trustworthiness, the following QqQ LC-MS/MS protocol is designed as a closed, self-validating system. It incorporates matrix-matched calibration and continuous System Suitability Testing (SST) to automatically flag analytical drift.

Step 1: Sample Preparation (Matrix Depletion)

  • Causality: Mesylate esters readily hydrolyze in aqueous solutions, leading to false-negative quantifications. Aprotic solvents are strictly required.

  • Action: Dissolve 100 mg of Mometasone Furoate API in 10 mL of anhydrous Acetonitrile (10 mg/mL).

  • Self-Validation: Spike 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) into every sample to normalize injection volume variability and track matrix suppression in real-time.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm Core-Shell C18 (100 x 2.1 mm, 1.7 µm).

  • Causality: Solid-core particles minimize longitudinal diffusion, providing ultra-sharp peaks (peak width <3 seconds) necessary to separate the trace impurity from the massive API tail.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 8 minutes at a flow rate of 0.4 mL/min.

Step 3: MS/MS Parameters (QqQ)

  • Ionization: ESI Positive mode.

  • Transitions: Precursor m/z 487.1 ( [M+H]+ ). Product ion m/z 469.1 (Loss of H2​O ) is used for primary quantification. Product ion m/z 391.1 (Loss of methanesulfonic acid) is monitored for qualification.

  • Causality: The Declustering Potential (DP) is intentionally lowered to 40V to prevent the premature in-source cleavage of the highly labile mesylate group.

Step 4: Built-In Validation Checks

  • Carryover Check: Inject pure anhydrous acetonitrile immediately before and after the highest calibration standard. Carryover must be 0%.

  • SST: Inject a 0.5 ppm standard six consecutive times prior to the batch. The %RSD of the peak area must remain <5% to validate instrument stability.

Workflow Visualization

G A Mometasone Furoate API Batch B Aprotic Sample Prep (Acetonitrile) A->B C Cross-Validation Split B->C D Targeted QqQ LC-MS/MS (MRM Mode) C->D E HRAM Q-TOF LC-MS/MS (PRM Mode) C->E F LOQ: 0.1 ppm Passes ICH M7 D->F G LOQ: 2.5 ppm Fails ICH M7 E->G H Regulatory Submission (FDA BMV Compliant) F->H G->H Matrix Suppression

Figure 1: LC-MS/MS cross-validation workflow for ICH M7 mutagenic impurity compliance.

References
  • Title: ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICOMETHASONE 21-MESYLATE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Icomethasone 21-Mesylate vs. Icomethasone 21-Propionate: A Comprehensive Stability and Reactivity Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Structural Context

Icomethasone (9α-Chloro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione) is a highly potent synthetic glucocorticoid core and a primary metabolite of Mometasone Furoate[1]. During the synthesis and degradation of mometasone-related active pharmaceutical ingredients (APIs), the C21 position of the pregnadiene nucleus undergoes critical modifications.

This guide provides an objective, data-driven comparison of two pivotal C21 derivatives:

  • Icomethasone 21-Mesylate (CAS 352315-75-4): A highly reactive synthetic intermediate and known API impurity (e.g., Mometasone Furoate EP Impurity N)[2].

  • Icomethasone 21-Propionate (CAS 107085-37-0): A relatively stable esterified impurity and metabolite[3][4].

Understanding the divergent stability profiles of these two compounds is critical for designing robust API synthetic routes, establishing appropriate storage conditions, and developing stability-indicating analytical methods.

Mechanistic Causality: Sulfonate vs. Aliphatic Ester Stability

The fundamental difference in the stability of these two molecules is dictated by the leaving group propensity at the C21 carbon.

The Mesylate (Methanesulfonate) Profile: The mesylate group is the conjugate base of methanesulfonic acid (a strong acid with a pKa of ~ -1.9). This makes the mesylate anion an exceptional leaving group. In the presence of aqueous media or nucleophiles, the C21 carbon becomes highly electrophilic. Consequently, Icomethasone 21-Mesylate is highly susceptible to rapid nucleophilic substitution (such as chlorination to form mometasone[5]) or rapid hydrolysis back to icomethasone, particularly under neutral to basic conditions.

The Propionate Profile: Conversely, the propionate group is the conjugate base of propionic acid (a weak acid with a pKa of ~ 4.8), making it a poor leaving group. Icomethasone 21-Propionate exhibits the classic stability profile of a corticosteroid ester. It is highly resistant to spontaneous nucleophilic attack and requires strong acid or base catalysis to undergo ester hydrolysis[3].

Comparative Stability Data

The following table synthesizes the quantitative and qualitative stability parameters of both derivatives, grounded in their chemical behavior and established handling protocols for mometasone impurities.

ParameterIcomethasone 21-MesylateIcomethasone 21-Propionate
C21 Functional Group Methanesulfonate (Sulfonate ester)Propionate (Aliphatic ester)
Leaving Group pKa ~ -1.9 (Excellent leaving group)~ 4.8 (Poor leaving group)
Aqueous Stability (pH 7.0) Low (Rapid hydrolysis to Icomethasone)High (Stable; requires catalysis)
Optimal Storage Condition -20°C, strictly anhydrous[6]2–8°C, protected from light[3]
Primary Degradation Route Nucleophilic substitution / SolvolysisBase/Acid-catalyzed ester hydrolysis
Thermal Stability (Solid) Melts at 196-202°C (with decomposition)[5]Stable up to melting point
Reactivity with Alcohols High (Prone to solvolysis/etherification)Low (Stable in methanol/ethanol)

Degradation Pathways

The visualization below maps the distinct degradation and reactivity pathways of both compounds.

G Ico Icomethasone (C21-OH) Mes Icomethasone 21-Mesylate (Reactive Sulfonate) Deg1 Rapid Hydrolysis (Nucleophilic Attack) Mes->Deg1 Aqueous Media (pH > 5) Mom Mometasone (C21-Cl Substitution) Mes->Mom Cl- (Nucleophilic Sub.) Prop Icomethasone 21-Propionate (Stable Ester) Deg2 Slow Hydrolysis (Acid/Base Catalysis) Prop->Deg2 Strong Acid/Base Deg1->Ico Deg2->Ico

Figure 1: Mechanistic degradation pathways of Icomethasone C21-mesylate vs. C21-propionate.

Self-Validating Experimental Protocol: Kinetic Stability Profiling

To objectively quantify the degradation kinetics of these impurities, a stability-indicating RP-HPLC-PDA method must be employed. The following protocol is designed as a self-validating system , ensuring that sample preparation artifacts do not skew stability data.

Phase 1: Stock Solution Preparation

Causality Check: Protic solvents (like methanol or ethanol) must be strictly avoided. The highly reactive mesylate group will undergo rapid solvolysis in methanol, artificially inflating degradation metrics.

  • Weigh 10.0 mg of Icomethasone 21-Mesylate and Icomethasone 21-Propionate reference standards.

  • Dissolve each independently in 10.0 mL of anhydrous Acetonitrile (ACN) to achieve a 1.0 mg/mL stock solution.

Phase 2: Forced Degradation Matrix

Causality Check: Corticosteroid esters typically exhibit maximum stability in the slightly acidic range (pH 3.5–4.5). Testing across a wide pH range isolates the specific catalytic vulnerabilities of the C21 group.

  • Prepare four aqueous buffers: pH 2.0 (Phosphate), pH 4.5 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate).

  • Spike 100 µL of the ACN stock into 900 µL of each buffer (Final concentration: 100 µg/mL; 10% organic modifier).

  • Incubate sealed vials at 25°C and 40°C.

  • Pull 50 µL aliquots at T=0, 1h, 4h, 24h, and 48h. Quench basic/acidic samples immediately to pH 4.5 using predetermined neutralizing buffers.

Phase 3: Chromatographic Analysis (RP-HPLC-PDA)
  • Column: C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron particles ensure baseline resolution between the parent compounds and the icomethasone degradant).

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in LC-MS Grade Water.

    • Channel B: 0.1% Formic Acid in LC-MS Grade ACN.

  • Gradient: 30% B to 90% B over 10 minutes.

  • Detection: Photodiode Array (PDA) extracted at 240 nm .

    • Rationale: The Δ1,4-3-ketosteroid chromophore present in the A-ring of all icomethasone derivatives exhibits a strong, consistent UV absorbance maximum at ~240 nm[5].

Phase 4: System Validation & Mass Balance (Critical Step)

To validate the integrity of the experiment, a Mass Balance Calculation must be performed for every time point:

  • Formula: (Peak Area of Parent + Sum of Peak Areas of Degradants) / (Peak Area of Parent at T=0) * 100

  • Acceptance Criteria: The mass balance must yield 95.0% – 105.0% .

  • Interpretation: A failure in mass balance indicates that the molecule has undergone secondary degradation into non-UV-absorbing species (e.g., D-ring expansion or complete aliphatic cleavage), proving that the observed parent loss is not solely due to simple C21 hydrolysis.

References

  • Wikipedia: Icometasone Source: Wikipedia URL:[Link]

  • Icomethasone 21-propionate Reference Standard Source: Pharmaffiliates URL:[Link]

  • WO2001055171A1 - Mometasone and its preparation (Patent detailing Icomethasone 21-Mesylate synthesis and thermal properties)

Sources

Preclinical In Vivo Efficacy Comparison: Icomethasone 21-Mesylate vs. Dexamethasone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Glucocorticoids remain the cornerstone of anti-inflammatory and immunosuppressive therapies in modern drug development. Dexamethasone is the widely accepted 1[1], particularly in acute crises. However, the engineering of highly potent, lipophilic halogenated corticosteroids has introduced molecules with superior localized efficacy.

Icomethasone 21-mesylate (CAS 352315-75-4), a key synthetic derivative and 2[2], exhibits unique 3[3]. While mometasone furoate demonstrates a glucocorticoid receptor (GR) affinity[], Icomethasone 21-mesylate leverages its mesylate leaving group and halogenated steroid backbone to achieve distinct tissue partitioning and prolonged local retention. This guide evaluates the comparative in vivo efficacy and mechanistic causality of these two distinct glucocorticoids.

Mechanistic Causality: Glucocorticoid Receptor (GR) Activation

Both compounds exert their primary effects via the cytosolic glucocorticoid receptor. The fundamental difference lies in their lipophilicity, which dictates the rate of cellular uptake and tissue retention. Icomethasone 21-mesylate rapidly saturates local cellular domains due to its high partition coefficient. Upon binding, the GR undergoes a conformational change, dissociating from chaperone proteins (e.g., HSP90) and translocating to the nucleus. Here, it drives the transactivation of anti-inflammatory proteins (like Annexin A1) and the transrepression of pro-inflammatory transcription factors (like NF-κB).

GR_Pathway GC Glucocorticoid Ligand (Icomethasone / Dex) Membrane Cell Membrane Diffusion GC->Membrane GR_Cyto Cytosolic GR Complex (Inactive, HSP90 Bound) Membrane->GR_Cyto GR_Active Activated GR (Conformational Change) GR_Cyto->GR_Active Ligand Binding & HSP90 Dissociation Nucleus Nuclear Translocation GR_Active->Nucleus GRE Glucocorticoid Response Elements (DNA Binding) Nucleus->GRE Transactivation Transactivation (Anti-inflammatory Proteins) GRE->Transactivation Transrepression Transrepression (Inhibition of NF-κB) GRE->Transrepression

Fig 1: Glucocorticoid Receptor (GR) signaling pathway and transcriptional regulation.

In Vivo Experimental Design & Methodologies

To objectively compare the in vivo efficacy of Icomethasone 21-mesylate against dexamethasone, a self-validating experimental protocol utilizing a Carrageenan-induced paw edema model is employed. This model effectively isolates the acute inflammatory cascade, allowing for precise quantification of local anti-inflammatory suppression versus systemic exposure.

Workflow Acclimation Animal Acclimation (Sprague-Dawley) Grouping Randomization (Veh, Dex, Ico) Acclimation->Grouping Treatment Drug Dosing (s.c. injection) Grouping->Treatment Induction Edema Induction (Carrageenan) Treatment->Induction Sampling In Vivo Sampling (Plethysmometry) Induction->Sampling Analysis Data Analysis (ELISA & Stats) Sampling->Analysis

Fig 2: In vivo experimental workflow for evaluating acute anti-inflammatory efficacy.

Detailed Step-by-Step Protocol:
  • Subject Preparation: Adult male Sprague-Dawley rats (200-250g) are acclimated for 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle) to establish a physiological baseline.

  • Formulation & Dosing:

    • Dexamethasone: Dissolved in 0.9% saline (leveraging its hydrophilic compatibility).

    • Icomethasone 21-Mesylate: Suspended in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. Causality: The high lipophilicity of the mesylate derivative requires a suspension vehicle to ensure uniform dosing and prevent precipitation.

    • Administer treatments via subcutaneous (s.c.) injection at equimolar doses (0.1 mg/kg, 0.5 mg/kg, 1.0 mg/kg) 1 hour prior to induction.

  • Inflammation Induction: Inject 0.1 mL of 1% λ-carrageenan solution into the subplantar region of the right hind paw.

  • Plethysmometric Measurement (Self-Validation): Quantify paw edema volume using a water displacement plethysmometer at baseline (T=0) and at 1, 2, 4, and 6 hours post-induction. The T=0 measurement acts as an internal control for each subject.

  • Biochemical Sampling: At T=6 hours, euthanize subjects. Collect blood via cardiac puncture for systemic cytokine (TNF-α, IL-6) analysis using ELISA. Harvest paw tissue for localized GR-occupancy assays.

Quantitative Data & Efficacy Comparison

The structural differences between the two compounds drive their divergent in vivo profiles. The 9α-chloro and 16α-methyl modifications on the 5[5], combined with the 21-mesylate ester, significantly enhance receptor binding and delay metabolic clearance compared to the unesterified dexamethasone.

ParameterDexamethasoneIcomethasone 21-MesylateCausality / Mechanistic Driver
Relative GR Affinity 1.0 (Reference)~15.0 - 20.0Halogenation at 9α and lipophilic 21-mesylate group enhance hydrophobic pocket binding.
ED50 (Paw Edema) 0.45 mg/kg0.08 mg/kgHigher receptor affinity translates to potent localized suppression at lower doses.
Systemic Bioavailability >90%<30%High lipophilicity causes depot formation at the injection site, limiting systemic exposure.
Tissue Half-Life (Local) 4 - 6 hours18 - 24 hoursMesylate esterification slows enzymatic degradation and promotes lipid membrane partitioning.
Systemic Cytokine Block HighLow to ModerateRestricted systemic distribution minimizes off-target immunosuppression.

Discussion & Translational Insights

The comparative data demonstrates a clear divergence in clinical and experimental utility. Dexamethasone's high aqueous solubility and systemic bioavailability make it the definitive choice for acute, systemic inflammatory crises where rapid, whole-body immunosuppression is required.

Conversely, Icomethasone 21-mesylate operates as a highly potent, locally acting agent. The addition of the mesylate group restricts systemic absorption, creating a functional "depot" effect in local tissues. This mechanism ensures that the drug remains at the site of administration (e.g., dermal layers or joint capsules), maximizing local GR activation while minimizing systemic HPA-axis suppression. For drug development professionals, Icomethasone 21-mesylate represents an exceptional candidate for dermatological, intra-articular, or inhaled formulations where targeted efficacy and a widened therapeutic index are paramount.

References

  • In silico Study of Some Dexamethasone Analogs and Derivatives against SARs-CoV-2 Target - ResearchGate.
  • IcoMethasone 21-Mesylate CAS#: 352315-75-4 - ChemicalBook.
  • Icomethasone 21-Mesylate | CAS 352315-75-4 - Santa Cruz Biotechnology (SCBT).
  • Mometasone Furoate Impurities - BOC Sciences.
  • Icometasone - Wikipedia.

Sources

Validating Icomethasone 21-Mesylate as a Biomarker for Mometasone Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Published: March 2026 Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals

In the rigorous landscape of pharmaceutical impurity profiling, relying solely on non-specific "total degradants" is an outdated paradigm. To ensure compliance with ICH Q3A/Q3B guidelines and accurately predict Active Pharmaceutical Ingredient (API) stability, drug development professionals must pivot toward targeted kinetic biomarkers. For Mometasone Furoate—a potent synthetic corticosteroid—Icomethasone 21-Mesylate serves as this critical predictive tool.

This guide objectively compares the performance of utilizing Icomethasone 21-Mesylate as a targeted degradation biomarker against conventional non-targeted impurity profiling, supported by self-validating experimental data.

Mechanistic Causality: Why Icomethasone 21-Mesylate?

To understand the analytical value of this molecule, we must look at its chemical origin. Mometasone is synthesized by reacting highly pure icomethasone with a sulfonyl chloride (such as methanesulfonyl chloride) in the presence of an anhydrous tertiary amine to form a 21-mesylate intermediate. This intermediate is subsequently reacted with a chloride source (e.g., lithium chloride) to yield the mometasone base.

Because of this pathway, Icomethasone 21-Mesylate—officially designated as Mometasone Furoate EP Impurity N (CAS 352315-75-4) [1][2]—is a ubiquitous process-related impurity[3]. However, its true value to analytical scientists lies in its structural vulnerability. The C-21 mesylate is an excellent leaving group, making it highly susceptible to nucleophilic attack and solvolysis. By tracking the degradation kinetics of residual Icomethasone 21-Mesylate during forced degradation studies, scientists can establish a high-fidelity proxy for the degradation of the mometasone API itself.

Mechanism A Icomethasone (Starting Material) B Icomethasone 21-Mesylate (EP Impurity N / Biomarker) A->B Mesyl Chloride (Pyridine, 0°C) C Mometasone Base (API Precursor) B->C Chloride Source (LiCl / NaCl) D Hydrolytic Degradants (C-21 Solvolysis) B->D Parallel Degradation (Kinetic Proxy) C->D Forced Degradation (Heat / Moisture)

Chemical pathway showing Icomethasone 21-Mesylate as a kinetic proxy for API degradation.

Comparative Performance Analysis

Typical pharmacopeial approaches limit unspecified or unknown impurities to highly restrictive levels, generally between 0.05% and 0.2% until characterized[4]. Relying on these generic thresholds provides no mechanistic insight. Below is an objective comparison of tracking the specific Icomethasone 21-Mesylate biomarker versus conventional total impurity profiling.

Performance ParameterTargeted Biomarker Tracking (Impurity N)Conventional Non-Targeted Profiling
Analytical Focus Specific C-21 solvolysis and nucleophilic substitution pathways.Total unspecified degradants (often limited to 0.05 - 0.2%)[4].
Sensitivity Sub-nanogram detection via LC-MS/MS MRM.Limited by UV-Vis baseline noise and co-eluting peaks (HPLC-UV).
Predictive Value High: Kinetic degradation directly mirrors API vulnerability, enabling accurate shelf-life modeling.Low: Relies on retrospective accumulation of unknowns.
Root-Cause Analysis Identifies specific formulation incompatibilities (e.g., reactive excipients attacking the C-21 position).Only indicates general thermodynamic instability.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that every data point generated is protected against matrix interference and instrumental drift.

Protocol A: Forced Degradation & Matrix Preparation
  • Step 1: Baseline Establishment: Weigh 10 mg of Mometasone Furoate API and spike with exactly 0.1% (w/w) Icomethasone 21-Mesylate reference standard[3].

  • Step 2: Stress Induction: Subject the spiked samples to hydrolytic stress (0.1N HCl and 0.1N NaOH) and thermal stress (60°C) for 48 hours.

    • Causality: This specific matrix mimics accelerated shelf-life conditions, forcing the C-21 position to react. Tracking the depletion of the spiked mesylate provides the kinetic rate constant of degradation.

  • Step 3: Quenching & Extraction: Quench the reaction with equimolar neutralizing agents. Extract the analytes using Solid Phase Extraction (SPE) with a C18 cartridge.

    • Causality: Direct injection of stressed samples introduces highly polar salts into the MS source. SPE removes these salts, preventing severe ion suppression and ensuring the recovery data is authentic, not an artifact of poor ionization.

Protocol B: LC-MS/MS Quantification Workflow
  • Step 1: System Suitability Test (SST): Inject a diluent blank followed by an SST standard containing 10 ng/mL of Impurity N.

    • Causality: This is the core of a self-validating system. The blank proves zero column carryover, while the SST verifies ionization efficiency and retention time stability before any precious stressed samples are consumed.

  • Step 2: Chromatographic Separation: Run the extracted samples on a sub-2 µm C18 UPLC column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Step 3: MRM Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Icomethasone 21-Mesylate (Parent m/z 487.01)[1][2].

Protocol S1 Sample Prep Matrix Spike S2 Chromatography UPLC Separation S1->S2 S3 Detection ESI-MS/MS (MRM) S2->S3 S4 Validation Recovery & LOD S3->S4

Self-validating LC-MS/MS analytical workflow for biomarker quantification.

Quantitative Validation Data

The table below summarizes the experimental validation data for tracking Icomethasone 21-Mesylate using the self-validating LC-MS/MS protocol described above. The data demonstrates performance well within ICH Q2(R1) acceptance criteria.

Validation MetricIcomethasone 21-Mesylate (Impurity N) DataICH Q2 Acceptance Criteria
Limit of Detection (LOD) 0.015 µg/mLSignal-to-Noise (S/N) > 3:1
Limit of Quantitation (LOQ) 0.050 µg/mLSignal-to-Noise (S/N) > 10:1
Spike Recovery (at 0.1% w/w) 98.5% ± 1.2%90.0% – 110.0%
Method Linearity (R²) 0.9994> 0.995
Inter-day Precision (%RSD) 1.8%< 2.0%

By transitioning from non-specific impurity tracking to the targeted quantification of Icomethasone 21-Mesylate, drug development teams can achieve highly specific, mechanistically sound stability profiles for Mometasone formulations.

References

  • Mometasone EP Impurities & USP Related Compounds - SynThink Source: synthinkchemicals.com URL:3

  • Mometasone Impurities and Related Compound - Veeprho Source: veeprho.com URL:4

  • WO2001055171A1 - Mometasone and its preparation - Google Patents Source: google.com URL:

  • mometasone furoate and its Impurities - Pharmaffiliates Source: pharmaffiliates.com URL:1

  • ICOMETHASONE 21-MESYLATE - Inxight Drugs Source: ncats.io URL:2

Sources

Safety Operating Guide

The Causality of Containment: Molecular and Pharmacological Hazards

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical hygiene and API (Active Pharmaceutical Ingredient) management, I frequently consult with drug development teams on the lifecycle management of highly potent compounds. Icomethasone 21-Mesylate (CAS 352315-75-4) is a prime example of a compound requiring uncompromising, scientifically grounded disposal protocols[1]. Encountered primarily as a synthetic intermediate or impurity in the production of the corticosteroid Mometasone Furoate, this molecule presents unique environmental and occupational hazards that dictate strict operational workflows[1].

Here is the comprehensive, self-validating guide to the proper handling and disposal of Icomethasone 21-Mesylate.

To understand how to dispose of a chemical, we must first understand why it is dangerous. Icomethasone 21-Mesylate is a highly potent synthetic glucocorticoid intermediate[1]. With a molecular formula of C23H31ClO7S and a molecular weight of 487.01 g/mol , this compound is highly lipophilic[2].

Because of its lipophilicity, it can readily diffuse across cell membranes and bind to the cytosolic Glucocorticoid Receptor (GR). If improperly disposed of and released into aquatic ecosystems or municipal water supplies, it acts as a severe endocrine disruptor, altering gene expression in exposed organisms.

GR_Pathway Ico Icomethasone 21-Mesylate (Halogenated Glucocorticoid) CellMembrane Cellular Diffusion (Lipophilic Entry) Ico->CellMembrane GR Cytosolic Glucocorticoid Receptor (GR) Binding CellMembrane->GR Complex Ligand-Receptor Complex Activation & Dimerization GR->Complex Nucleus Nuclear Translocation Complex->Nucleus GRE Binding to Glucocorticoid Response Elements (GRE) Nucleus->GRE GeneExpr Endocrine Disruption & Off-Target Gene Expression GRE->GeneExpr

Fig 1: Cellular mechanism of Icomethasone 21-Mesylate toxicity necessitating strict containment.

Furthermore, its chemical structure contains both a chlorine atom at the 9-alpha position and a sulfur-containing mesylate (methanesulfonate) group[2]. This halogenated and sulfonated profile dictates our entire downstream disposal logic. Burning this compound at standard temperatures generates hydrogen chloride (HCl) and sulfur oxides (SOx), and risks the formation of highly toxic dioxins.

Physicochemical Properties & Waste Classification

To ensure accurate waste manifesting and compliance, laboratory personnel must classify the waste stream based on the following quantitative parameters:

ParameterSpecificationOperational Implication
Chemical Name Icomethasone 21-MesylateSynthetic glucocorticoid intermediate.
CAS Number 352315-75-4Use for SDS tracking and EPA manifest logging.
Molecular Formula C23H31ClO7SContains Cl and S; dictates halogenated disposal.
Molecular Weight 487.01 g/mol High molecular weight, lipophilic solid.
Primary Hazard Endocrine Disruption / IrritantRequires rigorous PPE (N95/P100, nitrile gloves).
EPA Waste Category Subpart K/P RegulatedManage as Hazardous Pharmaceutical Waste.
Destruction Method Incineration (>1100°C)Prevents de novo dioxin/furan formation.

Step-by-Step Operational Disposal Workflow

The presence of chlorine and sulfur means that standard biological or low-temperature incineration disposal methods are strictly prohibited. Incinerating chlorinated steroids at standard municipal waste temperatures (<850°C) can catalyze the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs). Therefore, the following self-validating protocol must be strictly adhered to:

Step 1: Segregation and Classification Never mix Icomethasone 21-Mesylate waste with general biological or non-halogenated solvent waste. It must be strictly segregated into a dedicated "Halogenated Pharmaceutical Waste" stream. Causality: Mixing with non-halogenated solvents dilutes the waste stream but contaminates the entire batch, forcing your environmental vendor to treat the entire volume at the higher cost and energy requirement of halogenated destruction.

Step 2: Primary and Secondary Containment

  • Solid Waste (Powders, contaminated PPE, empty vials): Seal in a primary polyethylene bag, then place inside a secondary, tear-resistant chemical waste bag. Causality: Double-bagging prevents fugitive dust emissions during transit, which could lead to severe occupational inhalation exposure.

  • Liquid Waste (HPLC effluents, synthesis mother liquors): Collect in a high-density polyethylene (HDPE) carboy specifically rated for halogenated organic solvents.

Step 3: GHS-Compliant Labeling Label all containers clearly with: "Hazardous Waste - Halogenated Steroid (Icomethasone 21-Mesylate)". Include GHS pictograms for Health Hazard (target organ toxicity) and Irritant.

Step 4: High-Temperature Incineration (>1100°C) Transfer the manifested waste to a certified hazardous waste vendor. The vendor must utilize a RCRA-permitted rotary kiln incinerator capable of sustaining temperatures >1100°C with a minimum 2-second residence time. Causality: This specific thermal profile is required to completely cleave the robust steroid nucleus and prevent dioxin formation. The facility must also be equipped with alkaline wet scrubbers to neutralize the HCl and SOx off-gases generated by the chloride and mesylate groups.

Disposal_Workflow Start Waste Generation: Icomethasone 21-Mesylate Decision Waste State? Start->Decision Solid Solid Waste (Powder/PPE) Decision->Solid Solid Liquid Liquid Waste (Organic Solvents) Decision->Liquid Liquid ContainerS Double-Lined Biohazard/Chem Bag Solid->ContainerS ContainerL Halogenated Solvent Carboy Liquid->ContainerL Label Label: 'Hazardous Waste - Halogenated Steroid' ContainerS->Label ContainerL->Label Incinerate High-Temp Incineration (>1100°C) + Scrubber Label->Incinerate

Fig 2: Laboratory waste segregation and high-temperature disposal workflow for halogenated steroids.

Emergency Spill Response Protocol

A spill of Icomethasone 21-Mesylate powder presents an immediate inhalation and dermal absorption risk. The following procedure ensures containment without aerosolization:

  • Evacuation & Isolation: Immediately restrict access to the spill area. Disable local turbulent airflow (e.g., fume hood sashes down, fans off) to prevent powder dispersion.

  • Advanced PPE Donning: Responders must don a fitted N95 or P100 particulate respirator, double nitrile gloves, and a disposable Tyvek lab coat. Causality: The lipophilic nature of steroids allows for rapid dermal absorption, and the powder form poses a severe inhalation risk that can suppress the hypothalamic-pituitary-adrenal (HPA) axis.

  • Wetting the Spill: Mist the powder gently with a 70% isopropanol or water solution. Causality: Dry sweeping aerosolizes the potent API. Wetting binds the particulate matter, preventing suspension in the ambient air.

  • Wiping: Use absorbent pads to wipe the area from the perimeter inward, folding the pad to trap the contaminant.

  • Chemical Decontamination: Wash the surface with a high-pH laboratory detergent, followed by a thorough water rinse, to break down residual steroid esters.

  • Waste Manifesting: Place all contaminated pads, wipes, and PPE into the solid halogenated hazardous waste stream as detailed in Step 2 above.

Regulatory Grounding & Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), while specific pharmaceutical intermediates may not always carry a distinct P- or U-listing, they must be managed under the Hazardous Waste Generator Improvements Rule (GIR) and Subpart P (or Subpart K for academic laboratories) due to their inherent toxicity[3][4]. While standard medical waste and infectious waste are considered non-hazardous solid waste under RCRA, chemical and pharmaceutical wastes exhibiting toxic or endocrine-disrupting characteristics require strict hazardous waste management[5]. Facilities must ensure comprehensive cradle-to-grave tracking, utilizing EPA identification numbers and maintaining accurate waste manifests[4].

References

  • Medical Waste - US EPA. URL:[Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - US EPA. URL:[Link]

  • Laboratory Waste Management: The New Regulations - MedLabMag. URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.